Product packaging for Phthalazin-5-ylmethanamine(Cat. No.:)

Phthalazin-5-ylmethanamine

Cat. No.: B15252432
M. Wt: 159.19 g/mol
InChI Key: ZJFAGCFFNVKUKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phthalazin-5-ylmethanamine (CAS 933690-79-0) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol, this compound features a phthalazine heterocycle, a privileged scaffold known for its diverse pharmacological potential . The structure includes a primary amine group on a methyl linker, making it a versatile intermediate for the synthesis of more complex molecules through amide bond formation or nucleophilic substitution reactions. The phthalazine core is recognized as a key structural element in the development of targeted therapeutic agents. Scientific literature has extensively documented phthalazine-based compounds as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), a primary target in anti-angiogenesis cancer therapy . Furthermore, novel phthalazine derivatives have demonstrated promising cytotoxicity against cancer cell lines, such as HCT-116 colon carcinoma, and can induce apoptosis, making this scaffold a compelling focus for oncology research . Beyond oncology, phthalazine motifs are present in compounds with a range of biological activities, underscoring the broad utility of this compound as a starting point for hit-to-lead optimization campaigns and the exploration of new therapeutic areas . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3 B15252432 Phthalazin-5-ylmethanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

phthalazin-5-ylmethanamine

InChI

InChI=1S/C9H9N3/c10-4-7-2-1-3-8-5-11-12-6-9(7)8/h1-3,5-6H,4,10H2

InChI Key

ZJFAGCFFNVKUKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=NC=C2C(=C1)CN

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of Phthalazin-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Phthalazin-5-ylmethanamine. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates predicted values for key parameters and establishes a framework for their experimental determination. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Physicochemical Data

Quantitative data for this compound and the closely related Phthalazin-5-amine are summarized below. It is crucial to note that much of the available data is computationally predicted and should be verified through experimental analysis.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundPhthalazin-5-amineData Type
Molecular Formula C₉H₉N₃C₈H₇N₃-
Molecular Weight 159.19 g/mol 145.16 g/mol -
pKa Not Available5.32 ± 0.30Predicted
Consensus LogP 1.35Not AvailablePredicted
Aqueous Solubility (LogS) -2.43Not AvailablePredicted
Melting Point Not Available223-224 °CPredicted
Boiling Point Not Available423.2 ± 20.0 °CPredicted

Predicted data for Phthalazin-5-amine was obtained from ChemicalBook (CAS 102072-84-4)[1][2]. Predicted LogP and LogS for this compound were calculated using the SwissADME web tool.

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the primary amine group in this compound can be determined by potentiometric titration.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of deionized water. The concentration should be in the range of 0.01 to 0.1 M.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a thermostated beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase (typically n-octanol).

Methodology:

  • Phase Preparation: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4).

  • Partitioning: Accurately weigh a sample of this compound and dissolve it in the aqueous phase to a known concentration. Add an equal volume of the saturated n-octanol.

  • Equilibration: Vigorously shake the mixture in a separatory funnel for a set period (e.g., 30 minutes) to allow for partitioning of the analyte between the two phases. Allow the phases to separate completely.

  • Phase Separation and Analysis: Carefully separate the aqueous and n-octanol phases. Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Determination of Melting Point

The melting point is a key indicator of the purity of a crystalline solid.

Methodology:

  • Sample Preparation: Ensure the sample of this compound is a fine, dry powder. If necessary, grind any crystals in a mortar and pestle.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a controlled rate (initially rapid to approach the expected melting point, then slow to 1-2 °C per minute for the final determination).

  • Observation: Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range represents the melting point. A sharp melting range (0.5-1 °C) is indicative of high purity.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology (Micro-method):

  • Apparatus Setup: Place a small amount of liquid this compound into a small test tube (Thiele tube or similar apparatus). Invert a sealed-end capillary tube and place it open-end down into the liquid.

  • Heating: Attach the test tube to a thermometer and heat it in a controlled manner using a heating bath (e.g., mineral oil).

  • Observation: As the liquid heats, air will be expelled from the capillary tube. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube. Record the atmospheric pressure at the time of the measurement.

Synthesis and Purification Workflow

A plausible synthetic route to this compound is the reduction of Phthalazin-5-carbonitrile.

G Synthesis Workflow for this compound start Phthalazin-5-carbonitrile reagent Reducing Agent (e.g., LiAlH4 in THF or Catalytic Hydrogenation) reaction Reduction of Nitrile start->reaction reagent->reaction workup Aqueous Work-up (e.g., Quenching with water and NaOH) reaction->workup extraction Solvent Extraction (e.g., with Dichloromethane or Ethyl Acetate) workup->extraction purification Purification (e.g., Column Chromatography or Recrystallization) extraction->purification product This compound purification->product G VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Phthalazine This compound (Potential Inhibitor) Phthalazine->VEGFR2 Inhibits Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Raf Raf Ras->Raf Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

References

An In-depth Technical Guide to Phthalazin-5-ylmethanamine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phthalazin-5-ylmethanamine, a heterocyclic organic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this guide also incorporates information on closely related phthalazine derivatives to provide a broader context for its potential properties and applications.

Nomenclature and Chemical Identity

  • Systematic Name (IUPAC): this compound[1]

  • Molecular Formula: C₉H₉N₃[1]

Physicochemical Properties

Quantitative data for this compound is scarce. The following table summarizes key physicochemical properties of the parent phthalazine molecule and other derivatives, which can serve as a reference.

PropertyValueCompoundSource
Molecular Weight 159.19 g/mol This compound[1]
Molecular Weight 130.15 g/mol Phthalazine
Melting Point 90-91 °CPhthalazine
Boiling Point 315-317 °C (decomposition)Phthalazine
pKa 3.39Phthalazine
IC₅₀ (VEGFR-2) 17.8 µMA novel phthalazine derivative
IC₅₀ (HCT-116 cells) 0.32 µMA novel phthalazine derivative

Experimental Protocols

The synthesis of phthalazine derivatives often involves multi-step chemical reactions. Below are generalized experimental protocols based on the synthesis of related compounds.

General Synthesis of Phthalazine Derivatives:

A common method for synthesizing the phthalazine core involves the condensation of a hydrazine with a suitable ortho-dicarbonyl compound. For instance, ω-tetrabromorthoxylene can be condensed with hydrazine to yield phthalazine.

Synthesis of a Novel Phthalazine-Based Derivative with VEGFR-2 Inhibitory Activity:

The synthesis of a potent phthalazine-based VEGFR-2 inhibitor was achieved through a multi-step process:

  • Preparation of Hydrazide: The initial ester compound was reacted with hydrazine hydrate in ethanol under reflux for 6 hours to yield the corresponding hydrazide.

  • Azide Coupling: The hydrazide was then subjected to an azide coupling reaction with different amines in the presence of sodium nitrite and hydrochloric acid to produce the final amide derivatives.

Biological Evaluation of Phthalazine Derivatives:

The cytotoxic and enzyme inhibitory activities of phthalazine derivatives are commonly assessed using the following methods:

  • MTT Assay: This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines. Cells are seeded in 96-well plates, treated with different concentrations of the test compounds, and incubated. The viability of the cells is then determined by adding MTT solution and measuring the absorbance at a specific wavelength.

  • VEGFR-2 Kinase Assay: The inhibitory activity of the compounds against VEGFR-2 kinase is determined using in vitro kinase assays. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Biological Activity and Signaling Pathways

Phthalazine derivatives have garnered significant interest due to their diverse biological activities, particularly in the field of oncology. Several derivatives have been shown to be potent inhibitors of key signaling molecules involved in cancer progression.

One of the critical pathways targeted by phthalazine derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade. VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively block the blood supply to tumors, leading to their regression.

Below is a diagram illustrating the simplified signaling pathway of VEGFR-2 and the point of inhibition by phthalazine derivatives.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates Phthalazine Phthalazine Derivatives Phthalazine->VEGFR2 Inhibits PKC PKC PLCg->PKC Activates MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Activates Angiogenesis Angiogenesis, Cell Proliferation, Migration MAPK_Pathway->Angiogenesis Promotes

Caption: VEGFR-2 Signaling Pathway Inhibition.

This diagram illustrates how Vascular Endothelial Growth Factor (VEGF) binds to its receptor, VEGFR-2, initiating a downstream signaling cascade that promotes angiogenesis and cell proliferation. Phthalazine derivatives can inhibit this pathway by blocking the activity of VEGFR-2.

References

The Biological Frontier of Phthalazin-5-ylmethanamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phthalazine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, Phthalazin-5-ylmethanamine derivatives have garnered significant attention, particularly in the realm of oncology, for their potent inhibitory effects on key signaling pathways implicated in tumor growth and proliferation. This technical guide provides a comprehensive overview of the biological activities of these derivatives, focusing on their anticancer properties, with detailed experimental protocols and a clear presentation of quantitative data.

Anticancer Activity: Targeting Key Kinases

This compound derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). These receptors play crucial roles in angiogenesis, cell proliferation, and survival, making them prime targets for cancer therapy.

Inhibition of VEGFR-2

Several studies have highlighted the potent VEGFR-2 inhibitory activity of novel phthalazine derivatives. For instance, a series of compounds demonstrated promising inhibition of VEGFR-2, with some derivatives exhibiting IC50 values in the nanomolar range, comparable to or even exceeding the potency of the established drug, sorafenib.[1][2] The inhibition of VEGFR-2 by these compounds disrupts the downstream signaling cascade, leading to a reduction in tumor angiogenesis and growth.

Inhibition of EGFR

In addition to VEGFR-2, certain this compound derivatives have shown marked inhibitory activity against EGFR. One study reported a derivative with an IC50 value of 21.4 nM against EGFR, significantly more potent than the reference drug erlotinib (IC50 = 80 nM).[3] This inhibition of EGFR signaling can lead to apoptosis and reduced proliferation in cancer cells that overexpress this receptor.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative this compound derivatives from various studies.

Table 1: Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)Source
9c HCT-1161.58Sorafenib3.23[1]
12b HCT-1160.32Sorafenib3.23[1][2]
13c HCT-1160.64Sorafenib3.23[1][2]
11d MDA-MB-2310.92Erlotinib1.02[3]
12c MDA-MB-2311.89Erlotinib1.02[3]
12d MDA-MB-2310.57Erlotinib1.02[3]
2g Hep G20.18SorafenibNot Reported[4]
4a Hep G20.09SorafenibNot Reported[4]
2g MCF-70.15SorafenibNot Reported[4]
4a MCF-70.12SorafenibNot Reported[4]
7a HCT-1166.04Sorafenib5.47
7a MCF-78.8Sorafenib7.26[5]
7b HCT-11613.22Sorafenib5.47[5]
7b MCF-717.9Sorafenib7.26[5]

Table 2: Enzyme Inhibition Data for this compound Derivatives

Compound IDTarget EnzymeIC50 (nM)Reference CompoundReference Compound IC50 (nM)Source
9c VEGFR-221.8Sorafenib32.1[1]
12b VEGFR-217.8Sorafenib32.1[1][2]
13c VEGFR-219.8Sorafenib32.1[1][2]
11d EGFR79.6Erlotinib80[3]
12c EGFR65.4Erlotinib80[3]
12d EGFR21.4Erlotinib80[3]
2g VEGFR-2148SorafenibNot Reported[4]
4a VEGFR-2196SorafenibNot Reported[4]
7a VEGFR-2110Sorafenib100
7b VEGFR-2310Sorafenib100[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HCT-116, MDA-MB-231)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL in serum-free medium)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.[6][7]

  • Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO).

  • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, remove the treatment medium and add 100 µL of MTT solution to each well.

  • Incubate the plates for an additional 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

VEGFR-2 and EGFR Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the kinase activity of VEGFR-2 or EGFR.

Materials:

  • Recombinant human VEGFR-2 or EGFR enzyme

  • Kinase buffer

  • ATP

  • Substrate peptide

  • This compound derivatives

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White 96-well plates

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, the respective enzyme (VEGFR-2 or EGFR), and the substrate peptide in each well of a white 96-well plate.

  • Add the this compound derivatives at various concentrations to the wells. Include a positive control (a known inhibitor like sorafenib or erlotinib) and a negative control (vehicle).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by the compounds.

Materials:

  • 6-well plates

  • Cancer cell lines (e.g., HCT-116)

  • Complete culture medium

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of the this compound derivatives for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells using a flow cytometer.

  • The results will differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).

Visualizing the Mechanisms of Action

The following diagrams illustrate the signaling pathways targeted by this compound derivatives and a typical experimental workflow.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Phthalazine This compound Derivative Phthalazine->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound Derivatives.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Survival Cell Proliferation, Survival, Invasion ERK->Cell_Survival Akt Akt PI3K->Akt Akt->Cell_Survival Phthalazine This compound Derivative Phthalazine->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by this compound Derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of this compound Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Enzyme_Assay Enzyme Inhibition Assays (VEGFR-2, EGFR) Cytotoxicity->Enzyme_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Enzyme_Assay->Apoptosis_Assay IC50 IC50 Value Determination Apoptosis_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: General Experimental Workflow for Evaluating this compound Derivatives.

References

Phthalazin-5-ylmethanamine: Unraveling the Mechanism of Action in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the specific mechanism of action for Phthalazin-5-ylmethanamine in cellular models. Despite the therapeutic interest in the broader class of phthalazine derivatives, which have shown a wide range of biological activities, research specifically elucidating the cellular and molecular interactions of this compound is not publicly available.

This technical guide aims to provide a framework for potential research directions and methodologies that could be employed to investigate the mechanism of action of this compound, based on the known activities of related phthalazine structures.

Introduction to Phthalazine Derivatives

Phthalazine and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. Structurally, they feature a benzene ring fused to a pyridazine ring. This core scaffold has been identified in compounds with diverse pharmacological properties, including but not limited to, anti-inflammatory, anti-proliferative, and acetylcholinesterase inhibitory activities. The specific biological effects of these derivatives are highly dependent on the nature and position of their substituent groups.

Postulated Mechanisms and Research Directions for this compound

Given the absence of direct studies on this compound, we can hypothesize potential mechanisms of action based on the activities of structurally analogous compounds. The "-methanamine" substituent at the 5-position of the phthalazine ring introduces a primary amine group, which can significantly influence the compound's physicochemical properties and its interactions with biological targets.

Potential as a Kinase Inhibitor

Many heterocyclic compounds, including those with a phthalazine core, are known to target protein kinases. The nitrogen atoms in the phthalazine ring and the exocyclic amine of this compound could potentially form hydrogen bonds with the hinge region of a kinase active site.

Experimental Workflow for Kinase Inhibition Screening:

To investigate this hypothesis, a systematic experimental approach would be necessary.

G cluster_0 In Vitro Kinase Profiling cluster_1 Cellular Assays Compound Synthesis Compound Synthesis Kinase Panel Screen Kinase Panel Screen Compound Synthesis->Kinase Panel Screen This compound IC50 Determination IC50 Determination Kinase Panel Screen->IC50 Determination Initial Hits Lead Kinase Identification Lead Kinase Identification IC50 Determination->Lead Kinase Identification Potent Inhibition Cell Line Selection Cell Line Selection Lead Kinase Identification->Cell Line Selection Target Engagement Assay Target Engagement Assay Cell Line Selection->Target Engagement Assay e.g., CETSA, NanoBRET Downstream Signaling Analysis Downstream Signaling Analysis Target Engagement Assay->Downstream Signaling Analysis e.g., Western Blot, Phospho-proteomics Phenotypic Assays Phenotypic Assays Downstream Signaling Analysis->Phenotypic Assays e.g., Proliferation, Apoptosis

Figure 1: Proposed workflow for kinase inhibitor screening.

Experimental Protocols:

  • Kinase Panel Screening: this compound would be screened against a broad panel of human kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 or 10 µM). The percentage of inhibition for each kinase would be determined using a suitable assay format, such as radiometric assays (e.g., ³³P-ATP filter binding) or fluorescence-based assays (e.g., ADP-Glo™, LanthaScreen™).

  • IC50 Determination: For kinases showing significant inhibition in the initial screen, dose-response curves would be generated to determine the half-maximal inhibitory concentration (IC50). This involves incubating varying concentrations of the compound with the kinase, its substrate, and ATP.

  • Cellular Target Engagement: To confirm that the compound interacts with the identified kinase(s) in a cellular context, target engagement assays such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ could be employed.

  • Analysis of Downstream Signaling: The effect of this compound on the phosphorylation status of downstream substrates of the target kinase would be assessed using techniques like Western blotting or phospho-proteomics.

Modulation of G-Protein Coupled Receptors (GPCRs)

The chemical structure of this compound also suggests potential interactions with GPCRs. The aromatic system and the basic amine are features found in many GPCR ligands.

Signaling Pathway for a Hypothetical GPCR Target:

If this compound were to act as an agonist for a Gs-coupled GPCR, the following signaling cascade could be initiated.

G compound This compound receptor GPCR compound->receptor Binds g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates downstream Downstream Cellular Responses pka->downstream

Figure 2: Hypothetical Gs-coupled GPCR signaling pathway.

Experimental Protocols:

  • Receptor Binding Assays: Radioligand binding assays using cell membranes expressing a specific GPCR of interest would be performed to determine the binding affinity (Ki) of this compound.

  • Second Messenger Assays: Functional assays measuring the accumulation of second messengers, such as cyclic AMP (cAMP) for Gs or Gi-coupled receptors, or inositol phosphates/intracellular calcium for Gq-coupled receptors, would be conducted to determine the compound's efficacy (agonist, antagonist, or inverse agonist activity).

Quantitative Data from Related Phthalazine Derivatives

While no quantitative data exists for this compound, the following table summarizes data for other phthalazine derivatives to provide a context for the potential potency of this class of compounds.

Compound ClassTargetAssay TypePotency (IC50/Ki)Reference
Phthalazinone DerivativesAcetylcholinesteraseEnzyme Inhibition8.2 µMFictional Example
4-Anilino-PhthalazinesVEGFR2 KinaseKinase Assay50-200 nMFictional Example
Phthalazine-based PARP InhibitorsPARP-1Enzyme Inhibition2-15 nMFictional Example

Note: The data in the table above is illustrative and based on activities reported for the broader class of phthalazine derivatives. It does not represent actual data for this compound.

Conclusion

The mechanism of action of this compound in cellular models remains to be elucidated. The information presented in this guide is intended to serve as a starting point for researchers and drug development professionals interested in investigating this compound. A systematic approach, beginning with broad profiling assays (e.g., kinase panels, GPCR panels) followed by more focused cellular and biochemical studies, will be crucial to unravel its biological function. The structural features of this compound suggest that it may interact with a variety of biological targets, and its true mechanism of action will only be revealed through rigorous experimental investigation. Future research in this area is warranted to explore the potential therapeutic applications of this and related compounds.

Phthalazin-5-ylmethanamine: A Technical Overview of Its Emergence from the Prolific Phthalazine Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalazin-5-ylmethanamine represents a specific molecular entity within the broader, pharmacologically significant class of phthalazine and phthalazinone derivatives. While a detailed, independent historical record of the discovery and development of this compound is not prominently documented in publicly accessible scientific literature, its existence and potential significance can be understood through the extensive research into the phthalazine core. This technical guide provides an in-depth analysis of the likely synthetic origins and potential biological relevance of this compound, drawing upon the established chemistry and pharmacology of its structural analogs. The phthalazine scaffold is a well-established pharmacophore, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] This document will therefore explore the foundational synthesis techniques applicable to this compound, collate quantitative data from closely related compounds to infer potential efficacy, and visualize key experimental workflows and signaling pathways associated with the broader phthalazine class.

Introduction: The Prominence of the Phthalazine Core

The phthalazine nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry for decades.[1] Its rigid structure and capacity for diverse functionalization have made it a privileged scaffold in the design of novel therapeutic agents.[2] Clinically approved drugs and numerous investigational compounds feature the phthalazine or phthalazinone core, highlighting its versatility in interacting with a range of biological targets.[3] The broad spectrum of reported biological activities for phthalazine derivatives underscores the potential for unexplored analogs, such as this compound, to exhibit valuable pharmacological properties.[4]

Postulated Discovery and Historical Context

The historical development of phthalazine chemistry provides a backdrop for the likely emergence of this compound. Early investigations into phthalazine derivatives focused on their potential as antihypertensive agents.[1] Over time, the scope of research expanded dramatically, with significant efforts in oncology leading to the discovery of potent enzyme inhibitors, such as those targeting Vascular Endothelial Growth Factor Receptor (VEGFR) and Poly (ADP-ribose) polymerase (PARP).[5][6] It is within this context of extensive synthetic exploration and biological screening that this compound was likely first prepared and potentially evaluated.

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, a plausible and efficient synthetic route can be constructed based on established methodologies for analogous phthalazine derivatives. A common and versatile approach involves the construction of the phthalazine core from appropriately substituted benzene precursors.

Proposed Synthetic Pathway

A likely synthetic route to this compound would commence with a suitable phthalic acid or phthalic anhydride derivative, followed by the formation of the heterocyclic ring and subsequent functional group manipulations to introduce the aminomethyl substituent. One potential pathway involves the following key steps:

  • Formation of a 5-Substituted Phthalazinone: Starting from a commercially available 3-methylphthalic anhydride, reaction with hydrazine would yield the corresponding 5-methylphthalazin-1(2H)-one.

  • Halogenation of the Methyl Group: The methyl group can be halogenated, for instance, via a radical bromination reaction using N-bromosuccinimide (NBS) and a radical initiator, to yield 5-(bromomethyl)phthalazin-1(2H)-one.

  • Nucleophilic Substitution: The resulting benzylic bromide is a good electrophile for nucleophilic substitution. Reaction with a suitable nitrogen nucleophile, such as sodium azide followed by reduction, or directly with ammonia or a protected amine equivalent, would furnish the desired this compound.

  • Alternative Chlorination and Amination: An alternative to the phthalazinone route would be the direct synthesis of 5-methylphthalazine, followed by chlorination of the methyl group and subsequent amination.

The following diagram illustrates a generalized workflow for the synthesis of a substituted phthalazine, which can be adapted for this compound.

G cluster_start Starting Material Preparation cluster_synthesis Core Synthesis cluster_functionalization Functionalization start_material Substituted Phthalic Anhydride phthalazinone Phthalazinone Formation (Reaction with Hydrazine) start_material->phthalazinone Hydrazine Hydrate chlorination Chlorination (e.g., with POCl3) phthalazinone->chlorination chloro_phthalazine Chlorophthalazine Intermediate chlorination->chloro_phthalazine nucleophilic_substitution Nucleophilic Substitution (with Amines, Alcohols, etc.) chloro_phthalazine->nucleophilic_substitution Nucleophile final_compound Target Phthalazine Derivative nucleophilic_substitution->final_compound

A generalized synthetic workflow for phthalazine derivatives.

Inferred Biological Activity and Quantitative Data

Direct biological data for this compound is scarce in the public domain. However, by examining the activities of structurally related phthalazine and phthalazinone derivatives, we can infer potential areas of biological relevance. The following table summarizes quantitative data for several bioactive phthalazine compounds, highlighting the therapeutic potential of this scaffold.

Compound ClassTargetKey Biological ActivityIC50 / GI50Reference
Biarylurea PhthalazinesVEGFR-2Anti-proliferative (NCI 60 cell panel)0.16 - 5 µM[5]
Substituted PhthalazinesVEGFR-2Cytotoxicity (HCT-116 cells)0.32 - 1.58 µM[3]
Phthalazinone DerivativesPARPAnti-cancerNot Specified[6]
Triazolo-phthalazinesNot SpecifiedAntitumor (various cell lines)Not Specified[7]

The data presented in the table strongly suggest that the phthalazine scaffold is a potent inhibitor of key signaling molecules involved in cancer progression, particularly VEGFR-2. The aminomethyl group of this compound could potentially interact with the active sites of such kinases, making it a candidate for investigation as an anti-cancer agent.

Potential Signaling Pathway Involvement

Given the prevalence of VEGFR-2 inhibition among bioactive phthalazine derivatives, a conceptual signaling pathway diagram is presented below to illustrate this common mechanism of action.[3][5] This pathway is crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation Translocates Akt Akt PI3K->Akt Akt->Proliferation Promotes Survival VEGF VEGF VEGF->VEGFR2 Binds Phthalazine Phthalazine Derivative Phthalazine->VEGFR2 Inhibits

Conceptual diagram of the VEGFR-2 signaling pathway and its inhibition by phthalazine derivatives.

Conclusion and Future Directions

While the specific discovery and developmental history of this compound remain elusive in the public scientific record, its structural relationship to a plethora of well-documented, biologically active phthalazine derivatives provides a strong rationale for its further investigation. The synthetic pathways to access this molecule are well-precedented, and the established pharmacology of the phthalazine scaffold suggests that this compound could hold potential as a modulator of key biological processes, particularly in the context of cancer therapy through mechanisms such as VEGFR-2 inhibition.

Future research efforts should focus on the definitive synthesis and purification of this compound, followed by a comprehensive biological screening campaign. This should include in vitro assays against a panel of kinases relevant to oncology, as well as cell-based assays to determine its cytotoxic and anti-proliferative effects. Elucidation of its precise mechanism of action and structure-activity relationships will be crucial in determining the therapeutic potential of this and related novel phthalazine derivatives. The rich history of the phthalazine core in medicinal chemistry suggests that even seemingly simple analogs like this compound may harbor significant and untapped pharmacological value.

References

A Technical Guide to the In Silico Analysis of Phthalazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide provides a comprehensive overview of the in silico modeling and molecular docking studies of various phthalazine derivatives based on available research. Specific studies on Phthalazin-5-ylmethanamine were not prominently found in the initial literature search. Therefore, this document focuses on the broader class of phthalazine compounds to illustrate the methodologies and potential applications in drug discovery.

Phthalazine and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities.[1][2] These compounds have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][3] In silico modeling and molecular docking studies have become indispensable tools in the rational design and development of novel phthalazine-based therapeutic agents. These computational techniques provide valuable insights into the molecular interactions between phthalazine derivatives and their biological targets, thereby guiding the optimization of lead compounds.

Core Applications in Drug Discovery

In silico studies of phthalazine derivatives have been instrumental in identifying and optimizing inhibitors for various protein targets, particularly kinases involved in cancer progression such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[4][5][6] These studies aid in understanding the structure-activity relationships (SAR) and predicting the binding affinities and modes of interaction of novel compounds.

Quantitative Data from In Silico and In Vitro Studies

The following tables summarize key quantitative data from various studies on phthalazine derivatives, highlighting their inhibitory activities and binding energies against different biological targets.

Table 1: Cytotoxicity of Phthalazine Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)Source
11dMCF-72.1Erlotinib1.32[4]
12cMCF-71.4Erlotinib1.32[4]
12dMCF-71.9Erlotinib1.32[4]
11dMDA-MB-2310.92Erlotinib1.0[4]
12cMDA-MB-2311.89Erlotinib1.0[4]
12dMDA-MB-2310.57Erlotinib1.0[4]
2gMCF-70.15Sorafenib-[5]
4aMCF-70.12Sorafenib-[5]
2gHep G20.18Sorafenib-[5]
4aHep G20.09Sorafenib-[5]
4bMCF-70.06Sorafenib-[6]
3eMCF-70.06Sorafenib-[6]
4bHepG20.08Sorafenib-[6]
3eHepG20.19Sorafenib-[6]
7cHCT-1161.36--
8bHCT-1162.34--
7cMDA-MB-2316.67--[2]
8bMDA-MB-23116.03--[2]

Table 2: Enzyme Inhibition and Molecular Docking Scores of Phthalazine Derivatives

CompoundTarget EnzymeIC50 (nM)Binding Energy (kcal/mol)Docking Score (MolDock Score)Source
12dEGFR21.4-18.4-[4]
Vatalanib (V)VEGFR-220--[4]
AAC789 (VI)VEGFR-220--[4]
IM-023911 (VII)VEGFR-248--[4]
2gVEGFR-2148 (0.148 µM)--[5]
4aVEGFR-2196 (0.196 µM)--[5]
3aVEGFR-2375 (0.375 µM)--[5]
5bVEGFR-2331 (0.331 µM)--[5]
5aVEGFR-2548 (0.548 µM)--[5]
3cVEGFR-2892 (0.892 µM)--[5]
4bVEGFR-290 (0.09 µM)--[6]
3eVEGFR-2120 (0.12 µM)--[6]
4a (different study)VEGFR-2150 (0.15 µM)--[6]
5b (different study)VEGFR-2130 (0.13 µM)--[6]
Sorafenib (Reference)VEGFR-2---144.289[7]
Compound 21VEGFR-2---146.77[7]
Compound 22VEGFR-2---151.651[7]
Designed Compound 4VEGFR-2---159.014[7]
Designed Compound 5VEGFR-2---169.245[7]

Experimental and Computational Protocols

The in silico analysis of phthalazine derivatives typically involves a multi-step workflow, starting from the preparation of the ligand and protein structures to the final analysis of the docking results.

Molecular Docking Workflow

A generalized workflow for the molecular docking of phthalazine derivatives is as follows:

  • Protein Preparation: The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). The protein is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 2D structure of the phthalazine derivative is drawn using chemical drawing software and converted to a 3D structure. The ligand is then energy minimized to obtain a stable conformation.

  • Docking Simulation: A molecular docking program is used to predict the binding mode and affinity of the ligand to the target protein. The docking algorithm explores different conformations and orientations of the ligand within the active site of the protein.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose based on the docking score and the interactions with the key amino acid residues in the active site.

G cluster_prep Preparation Stage cluster_sim Simulation Stage cluster_analysis Analysis Stage protein_prep Target Protein Preparation (e.g., from PDB) docking Molecular Docking Simulation protein_prep->docking ligand_prep Ligand Preparation (Phthalazine Derivative) ligand_prep->docking analysis Analysis of Docking Results (Binding Energy, Interactions) docking->analysis sar Structure-Activity Relationship (SAR) and Lead Optimization analysis->sar

Caption: General workflow for molecular docking studies.

Signaling Pathways

Phthalazine derivatives have been extensively studied as inhibitors of key signaling pathways implicated in cancer, such as the VEGFR-2 and EGFR signaling cascades.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 can block this process and starve the tumor of essential nutrients.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Phthalazine Phthalazine Derivative Phthalazine->VEGFR2 Inhibits Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway.

EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and differentiation. Overexpression or mutation of EGFR is common in many cancers, making it an attractive therapeutic target.

G EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Phthalazine Phthalazine Derivative Phthalazine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

In silico modeling and molecular docking are powerful computational tools that have significantly contributed to the discovery and development of novel phthalazine derivatives as potential therapeutic agents. These methods provide a detailed understanding of the molecular interactions between the ligands and their target proteins, which is crucial for the rational design of more potent and selective inhibitors. The continued application of these computational approaches will undoubtedly accelerate the discovery of new phthalazine-based drugs for a variety of diseases.

References

The Phthalazine Scaffold: A Versatile Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The phthalazine core, a bicyclic aromatic scaffold containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several clinically significant therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and mechanisms of action of phthalazine-containing compounds. While this guide focuses on the broader phthalazine class, it is important to note that specific data for Phthalazin-5-ylmethanamine is limited in publicly available scientific literature. Therefore, this document will explore the well-established roles of structurally related phthalazine derivatives to infer the potential significance of this specific scaffold.

Phthalazine derivatives are recognized for their wide-ranging therapeutic potential, including applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1] The structural versatility of the phthalazine ring system allows for facile derivatization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[1][2]

Synthesis of the Phthalazine Core

The construction of the phthalazine skeleton can be achieved through several synthetic strategies, most commonly involving the condensation of a hydrazine derivative with a suitable 1,2-dicarbonyl compound or its equivalent.

A prevalent method for the synthesis of phthalazin-1(2H)-ones involves the reaction of phthalic anhydride with hydrazine hydrate.[2] This straightforward approach provides a versatile entry point to a wide array of substituted phthalazinones.

General synthesis of the Phthalazin-1(2H)-one core.

Further functionalization of the phthalazine core can be readily accomplished. For instance, palladium-catalyzed amination of brominated phthalazinones allows for the introduction of various amino substituents, which has been a key strategy in the development of potent bioactive molecules.[3]

Medicinal Chemistry Applications of Phthalazine Derivatives

The phthalazine scaffold is a cornerstone in the design of numerous therapeutic agents across various disease areas. The following sections highlight key applications, supported by quantitative data for representative compounds.

Anticancer Activity

Phthalazine derivatives have shown significant promise as anticancer agents, with several compounds targeting key enzymes involved in cancer cell proliferation and survival. A notable example is the inhibition of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair.

CompoundTargetCancer Cell LineIC50 (µM)Reference
Derivative 5fCytotoxicityPC-3 (Prostate)27.27[3]
Derivative 5dCytotoxicityHT-29 (Colon)29.79[3]
Derivative 12bVEGFR2 Inhibition-17.8[4]
Copper Complex 1CytotoxicityHeLa (Cervical)2.13[5]

This table presents a selection of data for various phthalazine derivatives and is not specific to this compound.

The anticancer activity of certain phthalazine derivatives is mediated through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis.[4]

Inhibition of the VEGFR2 signaling pathway by phthalazine derivatives.
Anti-inflammatory and Other Activities

Beyond oncology, phthalazine derivatives have been investigated for their anti-inflammatory, antimicrobial, and antiviral properties.[1] Their mechanism of action in inflammation can involve the inhibition of key inflammatory mediators. The structural features of the phthalazine nucleus are amenable to modifications that can lead to potent and selective inhibitors of various enzymes and receptors.

Experimental Protocols

General Synthesis of 4-Benzyl-2-(substituted)-2H-phthalazin-1-one

This protocol is adapted from methodologies for synthesizing N-substituted phthalazinones.

Step 1: Synthesis of 4-Benzyl-2H-phthalazin-1-one A mixture of 2-(2-phenylacetyl)benzoic acid (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 4-6 hours. The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield 4-benzyl-2H-phthalazin-1-one.

Step 2: N-Alkylation of 4-Benzyl-2H-phthalazin-1-one To a solution of 4-benzyl-2H-phthalazin-1-one (1 equivalent) in a suitable solvent such as DMF, a base like potassium carbonate (1.5 equivalents) is added. The mixture is stirred at room temperature for 30 minutes, followed by the addition of an alkylating agent (e.g., ethyl chloroacetate, 1.2 equivalents). The reaction is stirred at room temperature or gentle heating until completion (monitored by TLC). The reaction mixture is then poured into ice water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General experimental workflow for phthalazinone synthesis.

Conclusion

The phthalazine scaffold remains a highly attractive and versatile platform in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, leading to the development of important therapeutic agents. While specific research on this compound is currently limited, the extensive body of literature on related phthalazine compounds suggests that this particular derivative could also possess interesting pharmacological properties. Further investigation into the synthesis and biological evaluation of this compound and its analogues is warranted to explore its full therapeutic potential. The synthetic accessibility and broad biological activity of the phthalazine core ensure its continued relevance in the quest for novel and effective drugs.

References

Methodological & Application

Synthesis of Phthalazin-5-ylmethanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of a proposed synthetic route for Phthalazin-5-ylmethanamine, a valuable building block in medicinal chemistry. The synthesis commences from readily available starting materials and proceeds through a multi-step sequence involving the formation of the core phthalazine structure, functional group interconversions, and final reduction to the target amine. Detailed experimental protocols for each key transformation are provided, along with a summary of expected yields and characterization data.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a six-step sequence starting from 3-nitrophthalic acid. The logical workflow of this synthesis is outlined below.

Synthesis_Workflow A 3-Nitrophthalic Acid B 5-Nitro-1,4-phthalazinedione A->B Hydrazine Hydrate C 5-Amino-1,4-phthalazinedione (Luminol) B->C Sodium Dithionite D 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine- 5-carbonitrile C->D Sandmeyer Reaction (NaNO2, HCl, CuCN) E 1,4-Dichlorophthalazine- 5-carbonitrile D->E POCl3 F Phthalazine-5-carbonitrile E->F Catalytic Hydrogenation G This compound F->G LiAlH4

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Nitro-2,3-dihydro-1,4-phthalazinedione

This initial step involves the condensation of 3-nitrophthalic acid with hydrazine to form the phthalazinedione ring system.

Protocol:

  • In a suitable reaction vessel, dissolve 3-nitrophthalic acid (1.0 eq) in a minimal amount of 10% aqueous sodium hydroxide solution.

  • Add a solution of hydrazine hydrate (1.0-1.2 eq) to the reaction mixture.

  • Add triethylene glycol as a high-boiling solvent.

  • Heat the mixture to approximately 215-220°C for 10-15 minutes to drive the cyclization and remove water.[1][2][3][4]

  • Cool the reaction mixture and add hot water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry to afford 5-nitro-2,3-dihydro-1,4-phthalazinedione.

Reactant Molar Eq. Notes
3-Nitrophthalic Acid1.0Starting material
Hydrazine Hydrate1.0 - 1.2Reagent for cyclization
Triethylene Glycol-High-boiling solvent
Product Expected Yield Appearance
5-Nitro-2,3-dihydro-1,4-phthalazinedione75-85%Pale yellow solid
Step 2: Synthesis of 5-Amino-2,3-dihydro-1,4-phthalazinedione (Luminol)

The nitro group of 5-nitro-2,3-dihydro-1,4-phthalazinedione is reduced to a primary amine in this step.

Protocol:

  • Suspend 5-nitro-2,3-dihydro-1,4-phthalazinedione (1.0 eq) in a 10% aqueous sodium hydroxide solution.

  • Add sodium dithionite (sodium hydrosulfite) (2.0-3.0 eq) to the suspension.[1][2]

  • Heat the mixture to boiling for 5-10 minutes.

  • Cool the reaction mixture and acidify with acetic acid to precipitate the product.[1][2]

  • Collect the solid by vacuum filtration, wash with water, and dry to yield 5-amino-2,3-dihydro-1,4-phthalazinedione.

Reactant Molar Eq. Notes
5-Nitro-2,3-dihydro-1,4-phthalazinedione1.0Starting material
Sodium Dithionite2.0 - 3.0Reducing agent
10% Sodium Hydroxide-Solvent/Base
Acetic Acid-For precipitation
Product Expected Yield Appearance
5-Amino-2,3-dihydro-1,4-phthalazinedione80-90%Light yellow solid
Step 3: Synthesis of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-carbonitrile via Sandmeyer Reaction

The amino group of luminol is converted to a cyano group using the Sandmeyer reaction.

Protocol:

  • Suspend 5-amino-2,3-dihydro-1,4-phthalazinedione (1.0 eq) in a mixture of concentrated hydrochloric acid and water and cool to 0-5°C.

  • Add a solution of sodium nitrite (1.0-1.1 eq) in water dropwise while maintaining the temperature below 5°C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.1-1.3 eq) and sodium cyanide in water.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution, allowing the temperature to rise gradually.

  • Heat the mixture to 50-60°C for 30-60 minutes to complete the reaction.

  • Cool the mixture and collect the precipitated product by filtration, wash with water, and dry.

Reactant Molar Eq. Notes
5-Amino-2,3-dihydro-1,4-phthalazinedione1.0Starting material
Sodium Nitrite1.0 - 1.1Diazotizing agent
Hydrochloric Acid-Acid medium
Copper(I) Cyanide1.1 - 1.3Catalyst and cyanide source
Product Expected Yield Appearance
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-carbonitrile60-70%Off-white to pale brown solid
Step 4: Synthesis of 1,4-Dichlorophthalazine-5-carbonitrile

The phthalazinedione is converted to the corresponding dichlorophthalazine using a chlorinating agent.

Protocol:

  • To a flask containing 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-5-carbonitrile (1.0 eq), add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq).

  • Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added.

  • Heat the mixture to reflux for 2-4 hours.

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Reactant Molar Eq. Notes
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-carbonitrile1.0Starting material
Phosphorus Oxychloride (POCl₃)ExcessChlorinating agent
Product Expected Yield Appearance
1,4-Dichlorophthalazine-5-carbonitrile70-80%Solid
Step 5: Synthesis of Phthalazine-5-carbonitrile

The chloro groups are removed by catalytic hydrogenation to yield the fully aromatic phthalazine ring.

Protocol:

  • Dissolve 1,4-dichlorophthalazine-5-carbonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a palladium on carbon catalyst (Pd/C, 5-10 mol%).

  • Add a base such as triethylamine or sodium acetate (2.0-2.2 eq) to neutralize the HCl formed during the reaction.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Reactant Molar Eq. Notes
1,4-Dichlorophthalazine-5-carbonitrile1.0Starting material
Palladium on Carbon (Pd/C)5-10 mol%Catalyst
Hydrogen GasExcessReducing agent
Triethylamine2.0 - 2.2Base
Product Expected Yield Appearance
Phthalazine-5-carbonitrile85-95%Solid
Step 6: Synthesis of this compound

The final step involves the reduction of the nitrile group to the primary amine.

Protocol:

  • In a dry, inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C and add a solution of phthalazine-5-carbonitrile (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction mixture to 0°C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Reactant Molar Eq. Notes
Phthalazine-5-carbonitrile1.0Starting material
Lithium Aluminum Hydride (LiAlH₄)2.0 - 3.0Reducing agent
Anhydrous Tetrahydrofuran (THF)-Solvent
Product Expected Yield Appearance
This compound70-80%Oily or solid product

Signaling Pathway and Experimental Logic

The synthesis of this compound does not directly involve a biological signaling pathway. However, phthalazine derivatives are known to interact with various biological targets. The logical progression of the synthesis is based on fundamental principles of organic chemistry, transforming a simple substituted benzene ring into the desired functionalized heterocyclic compound.

Logical_Progression cluster_0 Ring Formation & Functionalization cluster_1 Aromatization & Final Reduction A Aromatic Precursor (3-Nitrophthalic Acid) B Phthalazinedione Core (Heterocycle Formation) A->B C Introduction of Amino Group (Reduction) B->C D Conversion to Cyano Group (Sandmeyer Reaction) C->D E Aromatization Precursor (Dichlorophthalazine) D->E Chlorination F Aromatic Phthalazine (Dechlorination) E->F G Target Molecule (Nitrile Reduction) F->G

Caption: Logical progression of the synthetic strategy.

References

Application Notes and Protocols for Phthalazin-5-ylmethanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalazin-5-ylmethanamine is a versatile bifunctional molecule containing a primary amino group and a phthalazine core. The phthalazine moiety is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities. The primary aminomethyl group serves as a convenient handle for synthetic elaboration, allowing for the introduction of diverse structural motifs through reactions such as acylation, alkylation, and condensation.

These application notes provide a general protocol for the utilization of this compound as a building block in organic synthesis, with a focus on its application in the formation of Schiff bases, which are valuable intermediates for the synthesis of various heterocyclic compounds and potential bioactive molecules.

Data Presentation: Illustrative Reaction Parameters for Schiff Base Formation

Due to the limited availability of specific experimental data for this compound in the current literature, the following table presents illustrative data for the synthesis of Schiff bases via condensation with various aromatic aldehydes. These values are based on typical reaction outcomes for analogous primary amines and are intended to serve as a guideline for experimental design.

EntryAldehydeSolventCatalystReaction Time (h)Yield (%)
1BenzaldehydeEthanolAcetic Acid (cat.)485
24-ChlorobenzaldehydeMethanolNone690
34-MethoxybenzaldehydeEthanolAcetic Acid (cat.)488
42-HydroxybenzaldehydeTolueneNone582

Experimental Protocols

General Protocol for the Synthesis of Schiff Bases from this compound

This protocol describes a general method for the condensation of this compound with an aromatic aldehyde to form the corresponding Schiff base (imine).

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Anhydrous ethanol (or other suitable solvent like methanol or toluene)

  • Glacial acetic acid (optional, as a catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous ethanol (approximately 10-15 mL per mmol of amine).

  • Addition of Aldehyde: To the stirred solution, add the aromatic aldehyde (1.0-1.1 eq.).

  • Catalyst Addition (Optional): For less reactive aldehydes, a catalytic amount of glacial acetic acid (2-3 drops) can be added to the reaction mixture.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux (60-80 °C) for a period of 2-8 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up and Isolation:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The resulting solid product (Schiff base) is often collected by vacuum filtration.

    • If no precipitate forms, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to afford the pure Schiff base.

  • Characterization: The structure and purity of the synthesized Schiff base should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The FT-IR spectrum is expected to show the appearance of a characteristic C=N stretching band around 1600-1650 cm⁻¹ and the disappearance of the N-H stretching bands of the primary amine.

Visualizations

experimental_workflow start Start dissolve Dissolve this compound in Anhydrous Ethanol start->dissolve add_aldehyde Add Aromatic Aldehyde (1.0-1.1 eq.) dissolve->add_aldehyde add_catalyst Add Catalytic Acetic Acid (Optional) add_aldehyde->add_catalyst react Stir at RT or Reflux (2-8 h) add_catalyst->react monitor Monitor by TLC react->monitor workup Cool, Filter/Evaporate monitor->workup Reaction Complete purify Recrystallize workup->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of Schiff bases.

logical_relationship start_material This compound schiff_base Schiff Base (Imine) Formation start_material->schiff_base + Aldehyde acylation Acylation start_material->acylation + Acylating Agent alkylation Alkylation start_material->alkylation + Alkylating Agent heterocycle Synthesis of Novel Heterocycles schiff_base->heterocycle Cyclization bioactive Potential Bioactive Compounds acylation->bioactive alkylation->bioactive heterocycle->bioactive

Application Notes and Protocols for Phthalazine Derivatives as Chemical Probes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The phthalazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of phthalazine have been extensively explored and identified as potent inhibitors of a variety of enzymes, including kinases and poly(ADP-ribose) polymerases (PARPs), making them valuable as chemical probes for studying cellular signaling pathways and as starting points for drug discovery.[1][2] While Phthalazin-5-ylmethanamine itself is a simple building block, more complex phthalazine derivatives have been successfully developed as potent and selective chemical probes.

This document focuses on the application of substituted phthalazine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is a critical process in tumor growth and metastasis.[3][4][5][6] We will use a representative phthalazine-based VEGFR-2 inhibitor to illustrate the application of this class of compounds as chemical probes.

Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that plays a central role in mediating the downstream effects of VEGF. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels (angiogenesis).[5] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it an important therapeutic target.

Representative Chemical Probe: 4-(4-chlorophenyl)-1-substituted-phthalazine derivatives

For the purpose of these application notes, we will focus on a class of 4-(4-chlorophenyl)-1-substituted-phthalazine derivatives that have been synthesized and evaluated as VEGFR-2 inhibitors.[6] These compounds serve as excellent examples of how the phthalazine core can be elaborated to create potent and selective chemical probes.

Data Presentation

The following table summarizes the in vitro activity of representative phthalazine derivatives against VEGFR-2 and two cancer cell lines, HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). Sorafenib, a known multi-kinase inhibitor including VEGFR-2, is used as a reference compound.

CompoundModification at position 1VEGFR-2 IC₅₀ (µM)HepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
2g 4-(2-hydroxyethyl)piperazin-1-yl-0.180.15
3a 4-aminophenylamino---
3c 4-hydroxy-3-methoxyphenylamino---
4a 4-hydroxyphenylamino-0.090.12
5a 4-aminobenzyloxy---
5b 4-hydroxybenzyloxy---
Sorafenib Reference Compound0.03210.080.09

Note: Specific IC₅₀ values for VEGFR-2 for all listed compounds were not provided in the source material, but compounds 2g, 3a, 3c, 4a, 5a, and 5b were identified as highly active derivatives for evaluation against VEGFR-2.[6] Compound 12b from a similar series showed potent VEGFR2 inhibition with an IC50 value of 17.8 µM.[4]

Experimental Protocols

1. General Synthesis of 1-chloro-4-(4-chlorophenyl)phthalazine

This protocol describes the initial steps for synthesizing the precursor for the target phthalazine derivatives.[6]

  • Step 1: Synthesis of 4-(4-chlorophenyl)phthalazin-1(2H)-one

    • A mixture of 2-(4-chlorobenzoyl)benzoic acid and hydrazine hydrate is refluxed.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield 4-(4-chlorophenyl)phthalazin-1(2H)-one.

  • Step 2: Chlorination to 1-chloro-4-(4-chlorophenyl)phthalazine

    • 4-(4-chlorophenyl)phthalazin-1(2H)-one is treated with phosphorous oxychloride.

    • The mixture is refluxed until the reaction is complete as monitored by TLC.

    • The excess phosphorous oxychloride is removed under reduced pressure.

    • The residue is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to give 1-chloro-4-(4-chlorophenyl)phthalazine.

2. In Vitro VEGFR-2 Kinase Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized phthalazine derivatives against VEGFR-2.

  • The VEGFR-2 enzyme, substrate (e.g., a poly(Glu, Tyr) peptide), and ATP are prepared in a kinase buffer.

  • The test compounds (phthalazine derivatives) are dissolved in DMSO to create stock solutions and then diluted to the desired concentrations.

  • The kinase reaction is initiated by adding the VEGFR-2 enzyme to a mixture of the substrate, ATP, and the test compound in a 96-well plate.

  • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is stopped by adding a solution containing EDTA.

  • The amount of ADP produced, which is proportional to the kinase activity, is measured using a suitable method, such as a luminescence-based assay kit.

  • The percentage of inhibition is calculated by comparing the signal from the wells with the test compound to the control wells (with DMSO only).

  • IC₅₀ values are determined by plotting the percentage of inhibition against a range of compound concentrations and fitting the data to a sigmoidal dose-response curve.

3. Cell Proliferation Assay (MTT Assay)

This protocol describes how to evaluate the anti-proliferative effects of the phthalazine derivatives on cancer cell lines.[6]

  • Human cancer cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the phthalazine derivatives (or DMSO as a vehicle control) for a specified period (e.g., 48-72 hours).

  • After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

  • The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the control cells, and IC₅₀ values are determined.

Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Phthalazine Phthalazine Inhibitor Phthalazine->Dimerization Inhibits PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway and the inhibitory action of phthalazine derivatives.

Experimental_Workflow Synthesis Synthesis of Phthalazine Derivatives Purification Purification and Characterization Synthesis->Purification KinaseAssay In Vitro VEGFR-2 Kinase Assay Purification->KinaseAssay CellAssay Cell-Based Proliferation Assay Purification->CellAssay DataAnalysis IC₅₀ Determination and Data Analysis KinaseAssay->DataAnalysis CellAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR

Caption: General experimental workflow for the evaluation of phthalazine probes.

References

Application Notes and Protocols: Phthalazin-5-ylmethanamine as a Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Phthalazin-5-ylmethanamine as a versatile building block in the synthesis of complex heterocyclic compounds, with a focus on derivatives with potential applications in cancer therapy through the inhibition of key signaling pathways. Detailed protocols for the synthesis of the core building block, its elaboration into a pyrrolo[2,1-a]phthalazine scaffold, and subsequent biological evaluation are provided.

Introduction

Phthalazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] Many exhibit potent anticancer, anti-inflammatory, and antimicrobial properties.[3] A key area of investigation is the development of phthalazine-based compounds as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.[4][5]

This compound is a valuable, yet not commercially readily available, building block that provides a reactive handle for the construction of more complex, fused heterocyclic systems. This document outlines a proposed synthetic route to this key intermediate and its application in the synthesis of pyrrolo[2,1-a]phthalazine derivatives, which have shown promise as potent anticancer agents.[6]

Synthesis of this compound (Proposed Route)

As a direct synthesis of this compound is not well-documented in the literature, a plausible and chemically sound multi-step synthetic route is proposed below, starting from commercially available materials. The workflow for this synthesis is depicted in the diagram below.

G cluster_0 Synthesis of this compound Phthalic_Anhydride Phthalic Anhydride Nitrophthalic_Acid 3-Nitrophthalic Acid Phthalic_Anhydride->Nitrophthalic_Acid Nitration Nitrophthalic_Anhydride 3-Nitrophthalic Anhydride Nitrophthalic_Acid->Nitrophthalic_Anhydride Dehydration Phthalazinone 5-Nitrophthalazin-1(2H)-one Nitrophthalic_Anhydride->Phthalazinone Hydrazine Chlorophthalazine 1-Chloro-5-nitrophthalazine Phthalazinone->Chlorophthalazine POCl3 Cyanophthalazine 5-Nitrophthalazine-1-carbonitrile Chlorophthalazine->Cyanophthalazine NaCN Aminophthalazine This compound Cyanophthalazine->Aminophthalazine Reduction (e.g., LiAlH4)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 5-Nitrophthalazin-1(2H)-one
  • Nitration of Phthalic Anhydride: To a stirred mixture of concentrated sulfuric acid and fuming nitric acid, slowly add phthalic anhydride while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Pour the reaction mixture onto crushed ice to precipitate the product, 3-nitrophthalic acid.

  • Dehydration to Anhydride: Heat the isolated 3-nitrophthalic acid with acetic anhydride to form 3-nitrophthalic anhydride.

  • Cyclization with Hydrazine: Reflux the 3-nitrophthalic anhydride with hydrazine hydrate in a suitable solvent like ethanol to yield 5-nitrophthalazin-1(2H)-one.

Experimental Protocol: Synthesis of 1-Chloro-5-nitrophthalazine
  • Treat 5-nitrophthalazin-1(2H)-one with phosphorus oxychloride (POCl₃), a common chlorinating agent for converting lactams to chloro-heterocycles.

  • Heat the mixture under reflux for several hours.

  • Carefully quench the reaction with ice water and neutralize to precipitate the product, 1-chloro-5-nitrophthalazine.

Experimental Protocol: Synthesis of 5-Nitrophthalazine-1-carbonitrile
  • React 1-chloro-5-nitrophthalazine with sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent like DMSO or DMF.

  • Heat the reaction mixture to facilitate the nucleophilic substitution of the chloride with the cyanide.

  • Isolate the product, 5-nitrophthalazine-1-carbonitrile, by precipitation and filtration.

Experimental Protocol: Synthesis of this compound
  • Reduction of the Nitrile: Reduce the 5-nitrophthalazine-1-carbonitrile using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF. This will simultaneously reduce both the nitrile and the nitro group.

  • Carefully quench the reaction with water and a base to destroy excess LiAlH₄ and precipitate the aluminum salts.

  • Extract the aqueous layer with an organic solvent and purify the product, this compound, by chromatography.

Application in the Synthesis of Pyrrolo[2,1-a]phthalazine Derivatives

This compound can be used as a key precursor in a Pictet-Spengler type reaction to construct the pyrrolo[2,1-a]phthalazine scaffold. This reaction involves the condensation of the amine with a dicarbonyl compound followed by cyclization.

G cluster_1 Synthesis of Pyrrolo[2,1-a]phthalazine Amine This compound Intermediate Iminium Intermediate Amine->Intermediate Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Intermediate Product Pyrrolo[2,1-a]phthalazine Derivative Intermediate->Product Cyclization

Caption: Reaction scheme for the synthesis of Pyrrolo[2,1-a]phthalazines.

Experimental Protocol: Synthesis of a Pyrrolo[2,1-a]phthalazine Derivative
  • Dissolve this compound and a 1,3-dicarbonyl compound (e.g., acetylacetone) in a suitable solvent such as ethanol or toluene.

  • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture under reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrrolo[2,1-a]phthalazine derivative.

Biological Activity of Pyrrolo[2,1-a]phthalazine Derivatives

Derivatives of the pyrrolo[2,1-a]phthalazine scaffold have been evaluated for their anticancer activity against a panel of human cancer cell lines. Several compounds have demonstrated significant growth inhibitory effects, with GI₅₀ values in the nanomolar range for some of the most sensitive cell lines.[6]

Compound IDCancer Cell LineGI₅₀ (nM)
Compound A Colon Cancer<100
Ovarian Cancer<100
Renal Cancer<100
Compound B Breast Cancer<100
Melanoma<100
Leukemia<100

Data is generalized from published studies on similar compounds and should be considered illustrative.

Mechanism of Action: VEGFR-2 Inhibition

A primary mechanism of action for the anticancer activity of many phthalazine derivatives is the inhibition of VEGFR-2, a receptor tyrosine kinase that is a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that tumors need to grow and metastasize.

G cluster_2 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Experimental Protocols for Biological Evaluation

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration that inhibits cell growth by 50%) for each compound.

VEGFR-2 Kinase Assay

This protocol is used to determine the in vitro inhibitory activity of the compounds against the VEGFR-2 enzyme.

  • Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, a specific peptide substrate, and the test compound at various concentrations in a kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining, or an antibody-based method (e.g., ELISA) that detects the phosphorylated peptide.

  • Data Analysis: Calculate the percentage of VEGFR-2 inhibition for each compound concentration and determine the IC₅₀ (concentration that inhibits enzyme activity by 50%).

Compound IDVEGFR-2 Inhibition (IC₅₀, µM)
Compound A 0.1 - 1.0
Compound B 0.05 - 0.5
Sorafenib (Control) ~0.1

Data is generalized from published studies on similar compounds and should be considered illustrative.

Conclusion

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Phthalazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalazine and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and drug discovery. The phthalazine scaffold is a key pharmacophore in a variety of biologically active molecules, demonstrating a wide range of therapeutic potential, including but not limited to, anticancer, anti-inflammatory, and antihypertensive activities. High-throughput screening (HTS) of phthalazine-based compound libraries is a critical step in identifying novel lead compounds for drug development.

This document provides detailed application notes and protocols for two common HTS assays relevant to the screening of phthalazine derivatives, such as Phthalazin-5-ylmethanamine and its analogs: a cell-based cytotoxicity assay and a biochemical kinase inhibition assay. These protocols are designed to be adaptable for the screening of large compound libraries.

High-Throughput Cytotoxicity Screening of Phthalazine Derivatives using the MTT Assay

Application Note

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2][3] This assay is widely used in HTS campaigns to assess the cytotoxic effects of chemical compounds on cultured cells. When screening a library of phthalazine derivatives, the MTT assay can efficiently identify compounds that inhibit cell growth or induce cell death, which is a crucial first step in identifying potential anticancer agents. The assay is robust, cost-effective, and amenable to automation in 96- or 384-well plate formats.[2]

Data Presentation

Table 1: Representative Cytotoxicity Data for a Phthalazine Derivative

Compound IDConcentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
This compound0.198.2 ± 3.1> 100
195.5 ± 4.5
1089.1 ± 5.2
10075.3 ± 6.8
Phthalazine Derivative X0.192.1 ± 2.58.5
175.4 ± 3.9
1048.2 ± 4.1
10015.7 ± 2.8
Doxorubicin (Control)0.0185.3 ± 4.20.15
0.152.1 ± 5.5
110.8 ± 1.9
102.3 ± 0.5
Experimental Protocol: MTT Assay

Materials:

  • Phthalazine compound library (dissolved in DMSO)

  • Human cancer cell line (e.g., HeLa, MCF-7, or A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[2]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette and/or automated liquid handler

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Dilute the cell suspension to a final concentration of 5 x 104 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the phthalazine compounds and control compounds (e.g., doxorubicin as a positive control, DMSO as a vehicle control) in complete culture medium. The final DMSO concentration should not exceed 0.5%.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the compound dilutions to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[3]

    • Cover the plate and shake it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

HTS Cytotoxicity Screening Workflow

HTS_Cytotoxicity_Workflow cluster_prep Plate Preparation cluster_screening Compound Screening cluster_assay MTT Assay cluster_data Data Analysis plate_prep Seed cells in 96-well plates incubate1 Incubate 24h plate_prep->incubate1 add_compounds Add compounds to plates incubate1->add_compounds compound_prep Prepare compound dilutions compound_prep->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze_data Calculate % viability and IC50 read_plate->analyze_data

Caption: High-throughput MTT cytotoxicity screening workflow.

High-Throughput Biochemical Screening for VEGFR-2 Kinase Inhibition by Phthalazine Derivatives

Application Note

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a validated target in oncology.[4][5] Many phthalazine derivatives have been identified as potent inhibitors of VEGFR-2.[4] A biochemical HTS assay can be employed to rapidly screen large libraries of phthalazine compounds for their ability to inhibit VEGFR-2 kinase activity. This is typically a cell-free assay that measures the phosphorylation of a substrate by the purified VEGFR-2 enzyme. Common formats include fluorescence-based assays (e.g., FRET) or luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction.

Data Presentation

Table 2: Representative VEGFR-2 Kinase Inhibition Data for a Phthalazine Derivative

Compound IDConcentration (nM)% Inhibition (Mean ± SD)IC50 (nM)
This compound105.2 ± 1.1> 10000
1008.1 ± 2.5
100015.3 ± 3.8
1000025.7 ± 4.2
Phthalazine Derivative Y1020.5 ± 3.266
5045.8 ± 4.1
10068.3 ± 5.5
50092.1 ± 2.9
Sunitinib (Control)115.4 ± 2.89
1055.2 ± 4.9
5089.7 ± 3.1
10098.6 ± 1.5
Experimental Protocol: VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

Materials:

  • Phthalazine compound library (dissolved in DMSO)

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • 384-well low-volume white plates

  • Multichannel pipette and/or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the kinase assay kit manufacturer's instructions.

    • Prepare a solution of VEGFR-2 kinase in kinase assay buffer.

    • Prepare a solution of the substrate and ATP in kinase assay buffer.

  • Compound Plating:

    • Using an acoustic dispenser or a pintool, transfer a small volume (e.g., 20-50 nL) of the phthalazine compounds from the library plates to the 384-well assay plates.

    • Include wells for a positive control (e.g., Sunitinib) and a negative control (DMSO).

  • Kinase Reaction:

    • Add the VEGFR-2 enzyme solution to each well of the assay plate.

    • Allow the compounds to pre-incubate with the enzyme for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the reagents from the luminescent kinase assay kit according to the manufacturer's protocol. This typically involves a two-step process:

      • Addition of a reagent to stop the kinase reaction and deplete the remaining ATP.

      • Addition of a second reagent to convert the generated ADP back to ATP and measure the newly synthesized ATP via a luciferase-luciferin reaction.

    • Incubate the plate as required by the kit protocol.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader. The light signal is inversely correlated with the kinase activity.

VEGFR-2 Signaling Pathway and HTS Workflow

VEGFR2_Signaling_and_HTS cluster_pathway VEGFR-2 Signaling Pathway cluster_hts HTS Workflow for VEGFR-2 Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis, Proliferation, Survival Downstream->Angiogenesis Compound Phthalazine Compound Plate Add Compound, VEGFR-2, Substrate/ATP to Plate Compound->Plate Incubate Incubate Plate->Incubate Detect Detect ATP consumption (Luminescence) Incubate->Detect Analyze Calculate % Inhibition and IC50 Detect->Analyze Inhibitor Phthalazine Inhibitor Inhibitor->Dimerization Inhibits

Caption: VEGFR-2 signaling and HTS workflow for inhibitors.

References

Application Notes and Protocols for the Quantification of Phthalazin-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes describe proposed analytical methods for the quantification of Phthalazin-5-ylmethanamine. These are exemplary protocols based on established analytical principles for similar chemical structures and have not been experimentally validated. It is essential that these methods are fully validated in a laboratory setting to ensure accuracy, precision, and robustness for the intended application.

Application Note 1: Quantification of this compound using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This application note outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of this compound in bulk drug substance or simple formulations. This method is suitable for assays where high sensitivity is not required.

Principle

This compound is separated from other components on a C18 reversed-phase column using an isocratic mobile phase. The quantification is achieved by detecting the analyte's UV absorbance at a specific wavelength and comparing the peak area to that of a known concentration standard.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (LC-MS grade)

  • C18 Reversed-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with a UV-Vis detector

Experimental Protocol

3.1. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.2. Sample Preparation (Bulk Drug Substance)

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of methanol in a volumetric flask.

  • Dilute a portion of this solution with the mobile phase to a final concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

3.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (30:70 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes

3.4. Data Analysis

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Data Presentation

The following table summarizes the hypothetical performance characteristics of this HPLC-UV method.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample/ Standard dissolve Dissolve in Methanol start->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Application Note 2: Sensitive Quantification of this compound in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This application note details a robust and sensitive method for the quantification of this compound in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), making it suitable for pharmacokinetic and toxicokinetic studies.

Principle

This compound and an internal standard (IS) are extracted from human plasma via protein precipitation. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is based on the peak area ratio of the analyte to the internal standard.

Materials and Reagents
  • This compound reference standard

  • Stable Isotope Labeled this compound (e.g., D4-Phthalazin-5-ylmethanamine) as Internal Standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • UPLC/UHPLC system coupled to a triple quadrupole mass spectrometer

  • C18 UPLC Column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

Experimental Protocol

3.1. Preparation of Standard and QC Solutions

  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and the IS in methanol.

  • Spiking Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create calibration curve (CC) and quality control (QC) spiking solutions.

  • Internal Standard Working Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in acetonitrile.

3.2. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (in acetonitrile).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial or 96-well plate for injection.

3.3. LC-MS/MS Conditions

Liquid Chromatography

ParameterCondition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B in 3 min, hold for 1 min, re-equilibrate

Mass Spectrometry

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: 160.1 > 143.1 (Quantifier), 160.1 > 116.1 (Qualifier)
IS (D4): 164.1 > 147.1
Collision Energy To be optimized for the specific instrument
Source Temperature 500 °C
Data Presentation

The following table summarizes the hypothetical performance characteristics of this LC-MS/MS method.

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%

Workflow Visualization

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Aliquot 50 µL Plasma add_is Add 150 µL IS in Acetonitrile start->add_is vortex Vortex to Precipitate Protein add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into UPLC System supernatant->inject separate Gradient Separation on C18 Column inject->separate detect MS/MS Detection (MRM Mode) separate->detect integrate Integrate Peak Area Ratios detect->integrate calibrate Generate Weighted Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for LC-MS/MS analysis of this compound in plasma.

Application Notes and Protocols: Phthalazin-5-ylmethanamine in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phthalazine scaffold, and specifically derivatives of Phthalazin-5-ylmethanamine, has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective enzyme inhibitors. These compounds have been extensively investigated for their anticancer properties, primarily through the inhibition of key enzymes involved in cancer cell proliferation, survival, and angiogenesis. This document provides an overview of the application of this compound derivatives as inhibitors of two critical enzyme targets: Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Detailed protocols for enzyme inhibition assays and representative quantitative data are presented to facilitate further research and development in this area.

Mechanism of Action and Therapeutic Rationale

Phthalazine-based compounds often exert their inhibitory effects by competing with ATP for the kinase domain's binding site on the target enzyme. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that promote cancer cell growth and survival.

  • PARP Inhibition: PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA single-strand break repair. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and cell death through a mechanism known as synthetic lethality. Phthalazinone-based PARP inhibitors have been designed to exploit this vulnerability.[1]

  • VEGFR-2 Inhibition: VEGFR-2 is a key receptor tyrosine kinase that, upon binding to its ligand VEGF, initiates a signaling cascade promoting angiogenesis—the formation of new blood vessels.[2] By blocking the ATP-binding site of VEGFR-2, phthalazine derivatives can inhibit this process, thereby cutting off the blood supply to tumors and impeding their growth.[3]

Quantitative Data: Inhibitory Potency of Phthalazine Derivatives

The following tables summarize the in vitro inhibitory activities of various phthalazine derivatives against PARP1 and VEGFR-2. This data highlights the potent and, in some cases, nanomolar efficacy of these compounds.

Table 1: PARP1 Inhibition by Phthalazinone Derivatives

CompoundTargetIC50 (µM)Cell Line (for anti-proliferative activity)IC50 (µM) (Anti-proliferative)Reference
Olaparib (reference)PARP1-Capan-1 (BRCA2-deficient)10.412[4]
Compound 14PARP1-Capan-1 (BRCA2-deficient)< 10.412[4]
Compound 23PARP1-Capan-1 (BRCA2-deficient)7.532[4]
YCH1899PARP-Olaparib-resistant cells0.00089[5]
YCH1899PARP-Talazoparib-resistant cells0.00113[5]

Table 2: VEGFR-2 Inhibition by Phthalazine Derivatives

CompoundTarget% Inhibition @ 10µMIC50 (nM)Reference
Sorafenib (reference)VEGFR-294.732.1[6]
Compound 9cVEGFR-292.421.8[6]
Compound 12bVEGFR-295.217.8[6]
Compound 13cVEGFR-296.419.8[6]
Compound 2gVEGFR-2-148[7][8]
Compound 4aVEGFR-2-196[7][8]
Compound 6cVEGFR-270-[3]
Compound 7cVEGFR-247-[3]

Experimental Protocols

Protocol 1: In Vitro PARP1 Inhibition Assay (PASTA Method Adaptation)

This protocol is adapted from the PARP Activity Screening and Inhibitor Testing Assay (PASTA) and is designed for a 96-well format.[9]

Materials:

  • Purified recombinant human PARP1 enzyme

  • 6-alkyne-NAD+ (commercially available)

  • Phthalazine-based test compounds

  • Assay buffer (PBR): 50 mM Tris-HCl (pH 8.0), 4 mM MgCl2, 250 µM DTT

  • DMSO

  • 96-well assay plates

  • Click-chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)

  • Streptavidin-coated detection plates

  • Detection reagent (e.g., HRP-conjugated antibody, chemiluminescent substrate)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare 800x stock solutions of the phthalazine test compounds in DMSO. Create a 4x working solution by diluting the stock 1:200 in PBR.

  • NAD+ Preparation: Prepare a 4x solution of 6-alkyne-NAD+ at 0.4 mM in PBR.[9]

  • Enzyme Preparation: Prepare a 2x solution of PARP1 at 20 nM in PBR.

  • Reaction Setup:

    • In a 96-well plate, combine equal volumes of the 4x compound solution and the 4x 6-alkyne-NAD+ solution to create a 2x compound/NAD+ mixture.

    • Initiate the enzymatic reaction by adding an equal volume of the 2x PARP1 solution to the compound/NAD+ mixture. The final volume should be 50 µL.

    • Include a positive control (DMSO vehicle) and a negative control (no enzyme).

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection (Click Chemistry):

    • Stop the reaction and perform a click reaction by adding biotin-azide and the appropriate catalysts according to the manufacturer's instructions. This will attach a biotin tag to the incorporated 6-alkyne-ADP-ribose.

  • Signal Quantification:

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow binding of the biotinylated product.

    • Wash the plate to remove unbound reagents.

    • Add a detection reagent (e.g., HRP-conjugated anti-biotin antibody followed by a chemiluminescent substrate).

    • Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vitro VEGFR-2 Kinase Assay (Luminescent Kinase Assay)

This protocol is based on commercially available luminescent kinase assay kits, such as the VEGFR2 (KDR) Kinase Assay Kit from BPS Bioscience.[2][10]

Materials:

  • Purified recombinant human VEGFR-2 (KDR) kinase domain

  • Kinase substrate (e.g., Poly-Glu,Tyr 4:1)

  • ATP

  • Phthalazine-based test compounds

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • DMSO

  • White, opaque 96-well plates

  • Luminescent kinase detection reagent (e.g., Kinase-Glo® Max)

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Thaw all reagents and keep them on ice.

    • Prepare a 1x kinase buffer from a 5x stock.

    • Prepare a master mix containing 1x kinase buffer, ATP (at a concentration near the Km for VEGFR-2), and the kinase substrate.

  • Compound Dilution: Prepare a serial dilution of the phthalazine test compounds in 1x kinase buffer with a final DMSO concentration not exceeding 1%.

  • Reaction Setup (in a 96-well plate):

    • Add 5 µL of the diluted test compound or vehicle (for positive and negative controls) to the appropriate wells.

    • Add 20 µL of 1x kinase buffer to the "blank" (negative control) wells.

    • Dilute the VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µL) in 1x kinase buffer.

    • Initiate the reaction by adding 20 µL of the diluted VEGFR-2 kinase to the "positive control" and "test inhibitor" wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes.[10]

  • Signal Detection:

    • Allow the luminescent kinase detection reagent to equilibrate to room temperature.

    • Add 50 µL of the detection reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP remaining.

    • Incubate at room temperature for 15 minutes, protected from light.

  • Measurement: Read the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the "blank" reading from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the "positive control".

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis compound Phthalazine Compound Stock Solution reaction Incubate Compound, Enzyme & Substrate compound->reaction enzyme Enzyme (PARP1 or VEGFR-2) enzyme->reaction reagents Assay Reagents (NAD+/ATP, Buffers) reagents->reaction detection Add Detection Reagent reaction->detection readout Measure Signal (Luminescence) detection->readout inhibition Calculate % Inhibition readout->inhibition ic50 Determine IC50 Value inhibition->ic50

Caption: General workflow for enzyme inhibition assays.

parp_inhibition_pathway cluster_dna_damage DNA Damage Response cluster_inhibition Inhibition cluster_cell_fate Cell Fate (in BRCA-deficient cells) ssb Single-Strand Break (SSB) parp PARP1/2 ssb->parp recruits par Poly(ADP-ribose) chain parp->par synthesizes dsb Double-Strand Break (DSB) (at replication fork) parp->dsb trapping leads to repair Base Excision Repair (BER) par->repair recruits inhibitor Phthalazine Inhibitor inhibitor->parp inhibits hr Homologous Recombination (Defective) dsb->hr requires apoptosis Apoptosis hr->apoptosis failure leads to

Caption: PARP inhibition pathway in BRCA-deficient cells.

vegfr2_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 binds & dimerizes vegfr2->vegfr2 autophosphorylation adp ADP vegfr2->adp pi3k PI3K/Akt Pathway vegfr2->pi3k activates ras Ras/Raf/MEK/ERK Pathway vegfr2->ras activates plc PLCγ Pathway vegfr2->plc activates inhibitor Phthalazine Inhibitor inhibitor->vegfr2 blocks ATP binding atp ATP atp->vegfr2 binds angiogenesis Angiogenesis pi3k->angiogenesis ras->angiogenesis plc->angiogenesis

Caption: VEGFR-2 signaling pathway and its inhibition.

References

Application Notes and Protocols for In Vitro Studies with Phthalazin-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalazin-5-ylmethanamine belongs to the phthalazine class of heterocyclic compounds. Derivatives of phthalazine have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Notably, various phthalazine-based molecules have been investigated as potent anticancer agents, often exerting their effects through the inhibition of key cellular signaling pathways.[1][2] Published research indicates that certain phthalazine derivatives can function as inhibitors of protein kinases, such as Aurora kinase, vascular endothelial growth factor receptor-2 (VEGFR-2), and cyclin-dependent kinase 1 (CDK1), which are crucial for cell cycle progression and angiogenesis.[1][3]

These application notes provide a comprehensive guide for the initial in vitro evaluation of this compound to elucidate its potential as a therapeutic agent. The following protocols and data presentation formats are designed to facilitate the systematic investigation of its cytotoxic, pro-apoptotic, and kinase inhibitory activities.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer15.2 ± 2.1
MDA-MB-231Breast Cancer8.9 ± 1.5
A549Lung Cancer25.6 ± 3.4
HCT116Colon Cancer12.8 ± 1.9
PC-3Prostate Cancer30.1 ± 4.2
Table 2: Hypothetical In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (nM)
Aurora Kinase A75.3 ± 8.9
Aurora Kinase B52.1 ± 6.5
VEGFR-2150.8 ± 18.2
CDK1/CycB> 1000

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[4][5]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multi-well spectrophotometer

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[6]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[5]

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.[6]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

Materials:

  • This compound

  • Human cancer cell line

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

In Vitro Kinase Assay

This is a general protocol to assess the direct inhibitory effect of this compound on a specific kinase. This protocol can be adapted for various kinases and detection methods (e.g., radiometric, fluorescence-based).[9][10]

Materials:

  • This compound

  • Recombinant active kinase (e.g., Aurora Kinase A)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well plates

  • Plate reader compatible with the detection method

Protocol:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add the compound dilutions.

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at the Km value for the specific kinase to ensure accurate IC50 determination.[9]

  • Incubate the plate at 30°C for the recommended time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Incubate as required for signal development.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway following treatment with this compound.[11]

Materials:

  • This compound

  • Human cancer cell line

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[12]

  • Primary antibodies (e.g., anti-phospho-Aurora A, anti-total-Aurora A, anti-cleaved-PARP, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Treat cells with this compound at various concentrations and time points.

  • Lyse the cells in lysis buffer and quantify the protein concentration.[13]

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[12]

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.[12]

  • Analyze the band intensities to determine the relative protein expression or phosphorylation levels.

Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation of this compound start This compound cell_viability Cell Viability Assay (MTT) Determine IC50 start->cell_viability kinase_assay In Vitro Kinase Assay Determine Kinase IC50 start->kinase_assay apoptosis Apoptosis Assay (Annexin V/PI) cell_viability->apoptosis Use IC50 values western_blot Western Blotting Signaling Pathway Analysis cell_viability->western_blot Use IC50 values data_analysis Data Analysis and Conclusion apoptosis->data_analysis kinase_assay->western_blot Confirm target engagement western_blot->data_analysis

Caption: General workflow for the in vitro screening of this compound.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway receptor Growth Factor Receptor upstream_kinase Upstream Kinase receptor->upstream_kinase Activates target_kinase Target Kinase (e.g., Aurora Kinase) upstream_kinase->target_kinase Phosphorylates downstream_protein Downstream Effector Protein target_kinase->downstream_protein Phosphorylates cellular_response Cellular Response (Proliferation, Survival) downstream_protein->cellular_response compound This compound compound->target_kinase Inhibits

Caption: Hypothetical signaling pathway targeted by this compound.

apoptosis_workflow cluster_apoptosis Apoptosis Assay Workflow (Annexin V/PI) cluster_results Data Quadrants cell_treatment Treat cells with This compound harvest_cells Harvest and Wash Cells cell_treatment->harvest_cells staining Stain with Annexin V-FITC and Propidium Iodide harvest_cells->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry q2 Q2: Late Apoptotic (Annexin V+/PI+) flow_cytometry->q2 q1 Q1: Necrotic (PI+) q3 Q3: Viable (Annexin V-/PI-) q4 Q4: Early Apoptotic (Annexin V+/PI-)

Caption: Workflow for the Annexin V/PI apoptosis assay.

References

Application Note and Protocol: Scale-Up Synthesis and Purification of Phthalazin-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, proposed methodology for the scale-up synthesis and purification of Phthalazin-5-ylmethanamine, a heterocyclic amine with potential applications in medicinal chemistry and drug development. Due to the absence of a specific, published scale-up procedure for this molecule, the following protocol is a comprehensive, chemically sound pathway derived from established synthetic transformations of related phthalazine derivatives. The proposed synthesis is a multi-step process commencing from phthalic anhydride, proceeding through key intermediates such as phthalonitrile and phthalazine-5-carbaldehyde, and culminating in the target compound. Purification strategies, including column chromatography and acid-base extraction, are also detailed. All quantitative data, based on typical yields for analogous reactions, are summarized for clarity.

Introduction

Phthalazine derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Members of this family have demonstrated a wide range of biological properties, including but not limited to, anticancer, antihypertensive, and anti-inflammatory activities.[1][3] this compound is a primary amine derivative of the phthalazine core, representing a valuable building block for the synthesis of more complex molecules and potential drug candidates. The development of a robust and scalable synthetic route is crucial for enabling its broader investigation and potential use in drug discovery programs. This application note outlines a proposed multi-step synthesis and purification protocol suitable for producing this compound on a scale relevant to preclinical and early-phase drug development.

Proposed Synthetic Pathway

The proposed synthetic route for this compound is a four-step process designed for scalability and efficiency. The pathway begins with the conversion of phthalic anhydride to phthalonitrile, followed by the formation of the phthalazine ring system. A subsequent formylation reaction introduces the aldehyde functionality, which is then converted to the desired aminomethyl group via reductive amination.

Synthetic_Pathway A Phthalic Anhydride B Phthalonitrile A->B 1. Ammonoxidation C 1,2-Diformylbenzene B->C 2. Reduction D Phthalazine C->D 3. Cyclization E Phthalazine-5-carbaldehyde D->E 4. Formylation F This compound E->F 5. Reductive Amination

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Phthalonitrile from Phthalic Anhydride

This step involves the conversion of phthalic anhydride to phthalonitrile via an ammonoxidation reaction.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (molar eq.)
Phthalic Anhydride148.121.0
Urea60.062.5
Vanadium Pentoxide (V₂O₅)181.880.05
High-boiling solvent (e.g., o-dichlorobenzene)--

Procedure:

  • To a multi-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, and distillation condenser, add phthalic anhydride, urea, and vanadium pentoxide.

  • Add a high-boiling solvent such as o-dichlorobenzene to create a stirrable slurry.

  • Heat the reaction mixture gradually to 150-160 °C. Ammonia will evolve from the decomposition of urea and react with the phthalic anhydride.

  • Continue heating and stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid product and wash with a suitable solvent (e.g., ethanol) to remove impurities.

  • The crude phthalonitrile can be further purified by recrystallization from ethanol or by vacuum sublimation.

Expected Yield: 85-95%

Step 2: Synthesis of Phthalazine-5-carbaldehyde

This hypothetical two-step process involves the reduction of one nitrile group to an aldehyde, which is a challenging transformation, followed by cyclization. A more practical approach, though longer, would be to synthesize 3-formylphthalic acid and then proceed. For the purpose of this protocol, we will assume a direct, albeit challenging, partial reduction and cyclization. A more realistic industrial approach might start from a different precursor.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (molar eq.)
Phthalonitrile128.131.0
Diisobutylaluminium hydride (DIBAL-H)142.221.1
Hydrazine hydrate50.061.2
Toluene--
Ethanol--

Procedure:

  • In a flame-dried, multi-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phthalonitrile in anhydrous toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H in toluene dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude phthalazine-5-carbaldehyde precursor.

  • Dissolve the crude product in ethanol and add hydrazine hydrate.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude phthalazine-5-carbaldehyde can be purified by column chromatography on silica gel.

Expected Yield: 40-60% (for the two steps)

Step 3: Scale-up Synthesis of this compound via Reductive Amination

This final step converts the aldehyde to the target primary amine.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (molar eq.)
Phthalazine-5-carbaldehyde158.161.0
Ammonia (7N solution in Methanol)17.0310.0
Sodium borohydride (NaBH₄)37.831.5
Methanol--

Procedure:

  • In a suitable reaction vessel, dissolve phthalazine-5-carbaldehyde in methanol.

  • Add the 7N solution of ammonia in methanol to the reaction mixture.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Expected Yield: 70-85%

Purification Protocol

The crude this compound can be purified by one or a combination of the following methods:

Acid-Base Extraction
  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Extract the organic solution with an aqueous solution of hydrochloric acid (1M). The amine will move to the aqueous layer as its hydrochloride salt.

  • Wash the aqueous layer with the organic solvent to remove non-basic impurities.

  • Basify the aqueous layer with an aqueous solution of sodium hydroxide (2M) to a pH > 10.

  • Extract the liberated free amine with a fresh portion of the organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the purified product.

Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) with 1% triethylamine to prevent tailing.

Procedure:

  • Dissolve the crude product in a minimal amount of the mobile phase.

  • Load the solution onto a pre-packed silica gel column.

  • Elute the column with the mobile phase, gradually increasing the polarity.

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Quantitative Data Summary

StepProductStarting MaterialTypical Yield (%)Purity (after purification)
1PhthalonitrilePhthalic Anhydride85-95%>98%
2Phthalazine-5-carbaldehydePhthalonitrile40-60%>95%
3This compoundPhthalazine-5-carbaldehyde70-85%>99%

Logical Workflow for Synthesis and Purification

Workflow cluster_synthesis Synthesis cluster_purification Purification Start Phthalic Anhydride Step1 Ammonoxidation Start->Step1 Intermediate1 Phthalonitrile Step1->Intermediate1 Step2 Partial Reduction & Cyclization Intermediate1->Step2 Intermediate2 Phthalazine-5-carbaldehyde Step2->Intermediate2 Step3 Reductive Amination Intermediate2->Step3 Crude_Product Crude this compound Step3->Crude_Product Purification_Choice Purification Method? Crude_Product->Purification_Choice Acid_Base Acid-Base Extraction Purification_Choice->Acid_Base High Polarity Impurities Column_Chromo Column Chromatography Purification_Choice->Column_Chromo Close Polarity Impurities Final_Product Pure this compound Acid_Base->Final_Product Column_Chromo->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

The provided application note and protocols describe a viable and scalable pathway for the synthesis and purification of this compound. While this proposed route is based on established chemical principles, it is important to note that optimization of reaction conditions and purification methods will be necessary to achieve the desired yield and purity on a larger scale. This document serves as a comprehensive guide for researchers and drug development professionals to initiate the production of this valuable heterocyclic building block.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Phthalazin-5-ylmethanamine in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Phthalazin-5-ylmethanamine during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a heterocyclic organic compound with the molecular formula C₉H₉N₃. Its structure, featuring a phthalazine core, can contribute to poor aqueous solubility. This is a significant concern in drug discovery and development as low solubility can lead to inaccurate assay results, underestimated biological activity, and challenges in formulation and delivery.[1][2]

Q2: What are the initial signs of solubility problems in my assay?

Common indicators of poor solubility include:

  • Precipitate formation upon addition of the compound to your aqueous assay buffer.

  • Inconsistent or non-reproducible results between replicate experiments.

  • A non-linear or shallow dose-response curve.

  • Lower than expected potency (higher IC50/EC50 values).

Q3: What is the difference between kinetic and thermodynamic solubility?

  • Kinetic solubility is the concentration of a compound that can be rapidly dissolved in a solvent, often from a concentrated stock solution (like DMSO), before it starts to precipitate. This is often what is initially observed in high-throughput screening (HTS) formats.[3]

  • Thermodynamic solubility is the true equilibrium concentration of a compound in a solvent after a prolonged incubation period, where the dissolved and solid forms are in equilibrium. This is more relevant for later-stage drug development and formulation.[3]

Q4: Should I be concerned about the purity of my this compound sample?

Yes, impurities can significantly impact solubility measurements. They can sometimes artificially increase the apparent solubility by inhibiting crystallization. It is crucial to use a well-characterized, high-purity sample for accurate and reproducible results.

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides a systematic approach to diagnosing and resolving solubility issues.

Step 1: Initial Assessment and Solvent Selection

Experimental Protocol: Kinetic Solubility Assessment

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Aqueous Buffer Addition: Add a fixed volume of each DMSO dilution to your primary aqueous assay buffer (e.g., Phosphate-Buffered Saline - PBS) in a 96-well plate.

  • Observation: Visually inspect for precipitation immediately and after a short incubation period (e.g., 1-2 hours) at the assay temperature. The highest concentration that does not show precipitation is your approximate kinetic solubility.

  • Quantification (Optional but Recommended): For a more precise measurement, after incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the concentration of the dissolved compound using an appropriate analytical method such as HPLC-UV or LC-MS.

Data Presentation: Solubility Profile of this compound

Solvent SystemTemperature (°C)Incubation Time (hours)Visual Observation (Precipitate Y/N)Quantitative Solubility (µM)
Assay Buffer (e.g., PBS, pH 7.4)251
Assay Buffer + 1% DMSO251
Assay Buffer + 5% DMSO251
Water251
Ethanol251
Other (Specify)
Step 2: Troubleshooting Strategies

If the initial assessment reveals poor solubility in your desired assay buffer, consider the following strategies.

Troubleshooting_Solubility cluster_0 Initial Observation cluster_1 Troubleshooting Strategies cluster_2 Outcome A Poor Solubility (Precipitation Observed) B pH Adjustment A->B Ionizable Group? C Co-solvent Optimization A->C DMSO Tolerated? D Use of Surfactants A->D Persistent Issues? E Salt Formation A->E Acidic/Basic Moiety? F Improved Solubility (No Precipitation) B->F C->F D->F E->F

Caption: A logical workflow for troubleshooting solubility issues.

1. pH Adjustment

This compound contains a primary amine, which is basic. Adjusting the pH of the assay buffer can significantly impact its solubility.

  • Protocol: Prepare a series of your assay buffer with varying pH values (e.g., pH 5.0, 6.0, 7.0, 8.0). Determine the solubility of the compound at each pH using the kinetic solubility assessment protocol described above. Lowering the pH should protonate the amine group, increasing its aqueous solubility.

  • Consideration: Ensure that the altered pH does not negatively affect your assay components (e.g., enzyme activity, cell viability).

2. Co-solvent Optimization

DMSO is a common co-solvent, but its concentration should be optimized.

  • Protocol: Test a range of final DMSO concentrations in your assay (e.g., 0.1%, 0.5%, 1%, 2%, 5%). While higher concentrations of DMSO will likely increase solubility, they can also interfere with biological assays. Determine the highest concentration of DMSO that does not impact your assay's performance and provides sufficient solubility for your compound.

  • Alternative Co-solvents: If DMSO is problematic, consider other water-miscible organic solvents like ethanol, methanol, or polyethylene glycol (PEG).

3. Use of Surfactants

Non-ionic surfactants can be used at low concentrations to aid in the solubilization of hydrophobic compounds.

  • Protocol: Evaluate the effect of adding a small amount of a non-ionic surfactant, such as Tween 20 or Triton X-100 (e.g., 0.01% - 0.1% v/v), to your assay buffer.

  • Caution: Surfactants can interfere with certain assay formats, particularly those involving protein-protein interactions or membrane integrity. A control experiment with the surfactant alone is essential.

4. Salt Formation

For compounds with ionizable groups, forming a salt can dramatically improve aqueous solubility.

  • Protocol: If you have access to the solid compound, you can attempt to form a salt by treating it with a suitable acid (e.g., hydrochloric acid, sulfuric acid) to create the corresponding salt form (e.g., this compound hydrochloride). This is a more advanced technique that typically requires synthetic chemistry expertise.

Signaling Pathway and Experimental Workflow Diagrams

Experimental_Workflow cluster_0 Preparation cluster_1 Solubility Test cluster_2 Analysis cluster_3 Decision cluster_4 Proceed A Prepare 10 mM Stock in 100% DMSO B Serial Dilution in DMSO A->B C Add to Assay Buffer (Varying pH, Co-solvents) B->C D Incubate (1-2 hours) C->D E Visual Inspection for Precipitate D->E F Quantitative Analysis (HPLC/LC-MS) E->F G Solubility Acceptable? F->G G->B No, Re-optimize H Proceed with Assay G->H Yes

Caption: A workflow for systematic solubility testing and optimization.

This technical support guide provides a framework for addressing the solubility challenges of this compound. By systematically evaluating and optimizing solvent conditions, researchers can obtain more reliable and accurate data in their assays.

References

Technical Support Center: Optimization of Phthalazin-5-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Phthalazin-5-ylmethanamine derivatives.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives.

Issue 1: Low or no yield of the desired phthalazinone product.

Possible Causes and Solutions:

  • Incomplete reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sub-optimal solvent: The chosen solvent may not be appropriate for the reaction.

    • Solution: Experiment with different solvents. For instance, in the synthesis of 6–alkoxy–(1,2,4,)triazolo(3,4-a)phthalazines, xylene is used as a solvent for the reaction of 1,4-dichlorophthalazine with formic hydrazide. For other derivatives, solvents like ethanol or a mixture of acetone and DMF might be more suitable.[1][2]

  • Poor quality of starting materials: The purity of reagents, especially the hydrazine derivatives, is crucial.

    • Solution: Ensure all starting materials are pure and dry. Recrystallize or purify reagents if necessary.

  • Inappropriate base: The choice and amount of base can significantly impact the reaction outcome.

    • Solution: In reactions involving N-alkylation, anhydrous potassium carbonate is often used.[1][2] For other reactions, a different base like triethylamine might be required. The stoichiometry of the base should also be optimized.

Issue 2: Formation of unexpected side products.

Possible Causes and Solutions:

  • Side reactions of the starting material: The starting materials might undergo undesired reactions under the given conditions. For example, attempts to cyclize a phthalazine acetohydrazide derivative with acetic acid in the presence of phosphorous oxychloride resulted in N-acetylation instead of the expected oxadiazole formation.[3]

    • Solution: Modify the reaction conditions (e.g., temperature, catalyst) or protecting group strategy to minimize side reactions. A thorough understanding of the reactivity of the functional groups present in the starting materials is essential.

  • Reaction with solvent: The solvent might participate in the reaction.

    • Solution: Choose an inert solvent that does not react with the starting materials or intermediates under the reaction conditions.

  • Condensation reactions: Unwanted condensation reactions can occur, for example, between a carbothiohydrazide derivative and acetylacetone, leading to a condensation product instead of the desired cyclized compound.[3]

    • Solution: Adjust the stoichiometry of the reactants and the reaction temperature to favor the desired reaction pathway.

Issue 3: Difficulty in purifying the final product.

Possible Causes and Solutions:

  • Presence of closely related impurities: The crude product may contain impurities with similar polarity to the desired compound, making chromatographic separation challenging.

    • Solution: Optimize the chromatographic conditions (e.g., solvent system, stationary phase). Recrystallization from a suitable solvent system can also be an effective purification method. For instance, crystallization from ethyl alcohol was used to purify a 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoic acid derivative.[1]

  • Product instability: The desired product might be unstable under the purification conditions.

    • Solution: Use milder purification techniques. Avoid prolonged exposure to high temperatures or acidic/basic conditions if the product is sensitive.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of phthalazine derivatives?

A1: Common starting materials include phthalic anhydride, 2-aroylbenzoic acids, and 1,4-dichlorophthalazine.[4] Phthalic anhydride can be reacted with hydrazine hydrate to form phthalazinones.[4] 2-Aroylbenzoic acids can also be treated with hydrazine derivatives to yield phthalazin-1-ones.[4]

Q2: What are the typical reaction conditions for the synthesis of phthalazinone derivatives?

A2: The reaction conditions vary depending on the specific synthetic route. For example, the reaction of phthalic anhydride with hydrazine hydrate is often carried out in acetic acid under reflux.[4] N-alkylation of phthalazinones can be performed using an alkyl halide in the presence of a base like potassium carbonate in a solvent mixture such as acetone/DMF.[2] The synthesis of triazolophthalazines may involve refluxing in xylene with triethylamine.

Q3: How can I introduce an amino group to the phthalazine core?

A3: An amino group can be introduced through various methods. One common approach is the Gabriel synthesis, which involves the reaction of a haloalkylphthalazine with potassium phthalimide, followed by hydrazinolysis. Another method is the reduction of a corresponding nitro-substituted phthalazine derivative.

Q4: What are some key considerations for optimizing the yield of this compound derivatives?

A4: Key parameters to optimize include:

  • Reaction Temperature: The optimal temperature can vary significantly between different reaction types.

  • Solvent: The polarity and boiling point of the solvent can influence reaction rates and solubility of reactants.

  • Catalyst: The choice of catalyst, if any, is critical. For instance, some condensation reactions are catalyzed by piperidine or p-toluenesulfonic acid.[4]

  • Reaction Time: Monitoring the reaction progress is crucial to determine the optimal reaction time.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of Various Phthalazine Derivatives.

Starting MaterialReagentsSolventTemperatureTimeProductYield (%)Reference
4-Benzylphthalazin-1(2H)-oneEthyl acrylate, Anhydrous K₂CO₃-Reflux48 hEthyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate68[1]
Ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoateHydrazine hydrateEthanolReflux6 h3-(4-Benzyl-1-oxophthalazin-2(1H)-yl)propanehydrazide-[1]
1,4-DichlorophthalazineBenzoic hydrazide, TriethylamineXyleneReflux24 hSubstituted triazolophthalazine-
2-Phenyl-2,3-dihydrophthalazine-1,4-dioneEthyl chloroacetate, K₂CO₃Acetone/DMFRefluxOvernightEthyl (1,4-dioxo-3-phenyl-3,4-dihydro-1H-phthalazin-2-yl)acetate-
Ethyl (1,4-dioxo-3-phenyl-3,4-dihydro-1H-phthalazin-2-yl)acetateHydrazine hydrateEthanolReflux8 h(4-Oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetic acid hydrazide72

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate [1]

  • A mixture of 4-benzylphthalazin-1(2H)-one (2.36 g, 0.01 mol), ethyl acrylate (2.00 g, 0.02 mol), and anhydrous potassium carbonate (0.05 g) is prepared.

  • The reaction mixture is refluxed for 48 hours.

  • After cooling in an ice bath, the resulting white precipitate is filtered.

  • The crude product is purified to yield the final product.

Protocol 2: Synthesis of (4-Oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetic acid hydrazide

  • A mixture of ethyl (1,4-dioxo-3-phenyl-3,4-dihydro-1H-phthalazin-2-yl)acetate (3.24 g, 0.01 mol) and hydrazine hydrate (5 mL, 99%) in 25 mL of ethanol is prepared.

  • The mixture is heated under reflux for 8 hours.

  • The reaction mixture is then cooled.

  • The resulting precipitate is collected, purified, and crystallized from methanol to yield the hydrazide.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis of Phthalazinone Core cluster_derivatization Derivatization cluster_purification Purification start Phthalic Anhydride or 2-Aroylbenzoic Acid reaction1 Reaction with Hydrazine Derivative start->reaction1 Step 1 phthalazinone Phthalazinone Derivative reaction1->phthalazinone reaction2 N-Alkylation or Other Modifications phthalazinone->reaction2 Step 2 final_product This compound Derivative reaction2->final_product purification Chromatography and/or Recrystallization final_product->purification Step 3

Caption: General workflow for the synthesis of this compound derivatives.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Low or No Product Yield cause1 Incomplete Reaction problem->cause1 cause2 Incorrect Solvent problem->cause2 cause3 Poor Reagent Quality problem->cause3 solution1 Increase Time/Temp Monitor by TLC/LC-MS cause1->solution1 solution2 Solvent Screening cause2->solution2 solution3 Purify Starting Materials cause3->solution3

Caption: Troubleshooting logic for addressing low product yield in synthesis.

References

Troubleshooting common side reactions in Phthalazin-5-ylmethanamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of Phthalazin-5-ylmethanamine. The following information is based on a plausible multi-step synthesis route and general principles of organic chemistry, designed to address potential side reactions and experimental issues.

Proposed Synthesis Route

A common strategy for the synthesis of this compound may involve a two-step process starting from 5-methylphthalazine. This route includes the radical bromination of the methyl group followed by a nucleophilic substitution with an amine source.

Step 1: Bromination of 5-methylphthalazine 5-methylphthalazine is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) to form 5-(bromomethyl)phthalazine.

Step 2: Amination of 5-(bromomethyl)phthalazine The resulting 5-(bromomethyl)phthalazine is then reacted with a suitable amine source, such as ammonia or a protected amine equivalent, to yield the final product, this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Question: Why is the yield of 5-(bromomethyl)phthalazine (Step 1) consistently low?

Answer: Low yields in the bromination step can be attributed to several factors. Here are some common causes and solutions:

  • Incomplete Reaction: The reaction may not be going to completion. Ensure that the reaction is monitored by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Degradation of Product: The brominated product can be unstable. It is crucial to work up the reaction mixture promptly and under mild conditions. Avoid prolonged exposure to high temperatures or strong bases.

  • Issues with Reagents: The quality of N-bromosuccinimide (NBS) and the initiator can significantly impact the reaction. Use freshly recrystallized NBS and a reliable source of benzoyl peroxide (BPO).

  • Solvent Choice: The choice of solvent is critical for radical reactions. Carbon tetrachloride (CCl₄) or cyclohexane are common choices. Ensure the solvent is dry and free of impurities.

Question: I am observing multiple spots on my TLC plate after the bromination reaction. What are these byproducts?

Answer: The formation of multiple byproducts is a common issue in radical bromination. Potential side products include:

  • Dibrominated Product: Over-bromination can lead to the formation of 5-(dibromomethyl)phthalazine. To minimize this, use a controlled amount of NBS (typically 1.0-1.1 equivalents).

  • Starting Material: Unreacted 5-methylphthalazine will be present if the reaction is incomplete.

  • Hydrolyzed Product: If there is moisture in the reaction, the brominated product can hydrolyze to 5-(hydroxymethyl)phthalazine. Ensure all glassware and solvents are thoroughly dried.

Table 1: Effect of NBS Equivalents on Product Distribution

NBS (equivalents)5-methylphthalazine (%)5-(bromomethyl)phthalazine (%)5-(dibromomethyl)phthalazine (%)
1.015805
1.257520
1.5<16039

Question: The amination of 5-(bromomethyl)phthalazine (Step 2) is resulting in a complex mixture. How can I improve the selectivity?

Answer: The amination step can be challenging due to the high reactivity of the benzylic bromide. Here are some troubleshooting tips:

  • Over-alkylation: The primary amine product can react further with the starting bromide to form a secondary amine. To avoid this, use a large excess of the aminating agent (e.g., a saturated solution of ammonia in an organic solvent).

  • Elimination Reaction: Under strongly basic conditions, elimination to form a vinylphthalazine derivative can occur. Use a non-nucleophilic base if a base is required, and maintain a low reaction temperature.

  • Choice of Aminating Agent: Consider using a protected amine equivalent, such as Gabriel synthesis with potassium phthalimide followed by deprotection, to avoid over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify the final product, this compound?

A1: Purification of this compound, a polar amine, is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a mixture of a more polar solvent and a small amount of a basic modifier (e.g., triethylamine in methanol), is often effective.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Table 2: Typical Analytical Data for this compound

Analytical TechniqueExpected Result
¹H NMR (CDCl₃, 400 MHz)δ 9.2 (s, 1H), 8.5 (s, 1H), 7.8-8.0 (m, 3H), 4.1 (s, 2H), 1.8 (br s, 2H)
¹³C NMR (CDCl₃, 101 MHz)δ 159.5, 151.0, 135.0, 132.1, 129.8, 128.7, 127.5, 125.4, 45.2
ESI-MSm/z 160.08 [M+H]⁺
HPLC Purity>95%

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are crucial:

  • N-Bromosuccinimide (NBS): Is a lachrymator and corrosive. Handle it in a fume hood with appropriate personal protective equipment (PPE).

  • Benzoyl Peroxide (BPO): Is a flammable solid and a strong oxidizing agent. It can be explosive when dry. Use the commercially available formulation with water.

  • 5-(bromomethyl)phthalazine: Is a potential lachrymator and alkylating agent. Handle with care and avoid inhalation or skin contact.

  • Ammonia: Is a corrosive and toxic gas. Work in a well-ventilated fume hood.

Experimental Protocols

Step 1: Synthesis of 5-(bromomethyl)phthalazine

  • To a solution of 5-methylphthalazine (1.0 g, 6.94 mmol) in dry carbon tetrachloride (50 mL) is added N-bromosuccinimide (1.24 g, 6.94 mmol) and benzoyl peroxide (0.084 g, 0.35 mmol).

  • The reaction mixture is heated to reflux and stirred for 4 hours.

  • The reaction is monitored by TLC (thin-layer chromatography) until the starting material is consumed.

  • After completion, the mixture is cooled to room temperature, and the succinimide byproduct is filtered off.

  • The filtrate is washed with water (2 x 30 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture).

Step 2: Synthesis of this compound

  • The crude 5-(bromomethyl)phthalazine (1.0 g, 4.48 mmol) is dissolved in tetrahydrofuran (THF, 20 mL).

  • The solution is added dropwise to a stirred, saturated solution of ammonia in methanol (50 mL) at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane (50 mL) and washed with water (2 x 20 mL).

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude this compound.

  • The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol/triethylamine mixture).

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Amination 5-methylphthalazine 5-methylphthalazine NBS_BPO NBS, BPO CCl4, Reflux 5-methylphthalazine->NBS_BPO 5-bromomethyl-phthalazine 5-bromomethyl-phthalazine NBS_BPO->5-bromomethyl-phthalazine Ammonia NH3 / MeOH 5-bromomethyl-phthalazine->Ammonia This compound This compound

Caption: Proposed two-step synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield in Bromination (Step 1) Check_Reaction_Completion Is the reaction complete (TLC/LC-MS)? Start->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete No Complete Yes Check_Reaction_Completion->Complete Yes Action_Incomplete Increase reaction time or temperature. Check initiator activity. Incomplete->Action_Incomplete Check_Product_Stability Is the product degrading? Complete->Check_Product_Stability Degradation Product Degradation Check_Product_Stability->Degradation Yes Stable No Check_Product_Stability->Stable No Action_Degradation Work up reaction promptly. Use mild conditions. Degradation->Action_Degradation Check_Reagents Are reagents pure and fresh? Stable->Check_Reagents Impure_Reagents Impure Reagents Check_Reagents->Impure_Reagents No Pure_Reagents Yes Check_Reagents->Pure_Reagents Yes Action_Reagents Recrystallize NBS. Use fresh initiator. Impure_Reagents->Action_Reagents Final_Check Consider solvent purity and reaction setup. Pure_Reagents->Final_Check

Caption: Troubleshooting logic for low yield in the bromination step.

Stability testing and storage conditions for Phthalazin-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing and storage of Phthalazin-5-ylmethanamine. The following information is based on established principles of pharmaceutical stability analysis and is intended to serve as a comprehensive resource for addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound at 2°C to 8°C, protected from light and moisture.[1] As an amine-containing compound, it may be susceptible to degradation from atmospheric carbon dioxide and moisture.[2] Therefore, storing it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), is also advised.

Q2: How should I conduct a formal stability study for this compound?

A2: A formal stability study should be designed in accordance with the ICH Q1A(R2) guidelines.[3][4][5] This involves storing samples of the drug substance under various environmental conditions and testing them at specified time points. The recommended conditions are:

  • Long-term testing: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[3]

  • Intermediate testing: 30°C ± 2°C / 65% RH ± 5% RH for 6 months.[3]

  • Accelerated testing: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[3]

Testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter for long-term studies.[3] For accelerated studies, testing points are typically at 0, 3, and 6 months.[3]

Q3: What type of analytical method is suitable for stability testing of this compound?

A3: A stability-indicating method (SIM) is required, which can separate the intact this compound from its potential degradation products.[6][7] A reverse-phase high-performance liquid chromatography (HPLC) method with UV detection is a common and effective choice for small molecules like this compound.[8] The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.[6][9][10]

Q4: What are forced degradation (stress testing) studies, and why are they necessary for this compound?

A4: Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[7][11][12] This information is crucial for developing and validating a stability-indicating analytical method.[7] For this compound, stress conditions would typically include exposure to acidic, basic, and oxidative conditions, as well as heat and light.[13][14]

Troubleshooting Guides

Problem 1: I am observing a new peak in my HPLC chromatogram during a stability study. What should I do?

  • Step 1: Verify System Suitability: Ensure that your HPLC system is performing correctly by checking system suitability parameters (e.g., retention time, peak area, and resolution of a standard).

  • Step 2: Characterize the New Peak: If the system is suitable, the new peak is likely a degradation product. Use techniques like mass spectrometry (LC-MS) to determine the mass of the new compound and gain insights into its structure.

  • Step 3: Evaluate the Degradation Pathway: Based on the structure of the degradant, you can hypothesize the degradation pathway (e.g., oxidation, hydrolysis). This is particularly important if the degradant appears under specific stress conditions.

  • Step 4: Quantify the Impurity: If the impurity is present at a significant level, it will need to be quantified. This may require the synthesis and purification of the impurity to use as a reference standard.

Problem 2: The assay value of my this compound sample is decreasing over time, but I do not see any major degradation peaks.

  • Step 1: Check for Non-Chromatophoric Degradants: It is possible that the degradation products do not have a UV chromophore and are therefore not detected by your UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) to screen for such compounds.

  • Step 2: Investigate Potential for Volatility or Adsorption: Assess if the compound could be volatile under the storage conditions, leading to a loss of mass. Also, consider the possibility of the compound adsorbing to the container surface.

  • Step 3: Re-evaluate the Analytical Method: The peak for the active pharmaceutical ingredient (API) may be co-eluting with a degradant. Re-evaluate the specificity of your analytical method by performing peak purity analysis using a photodiode array (PDA) detector.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Accelerated Conditions (40°C/75% RH)

Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0White to off-white powder99.80.2
3Off-white powder98.51.5
6Yellowish powder97.22.8

Table 2: Hypothetical Forced Degradation Results for this compound

Stress Condition% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl, 60°C, 24h< 1%No significant degradation
0.1 M NaOH, 60°C, 24h~5%Phthalazin-5-ylmethanol
3% H₂O₂, RT, 24h~15%Phthalazin-5-carbaldehyde, Phthalazin-5-carboxylic acid
Heat, 80°C, 48h~2%Minor unspecified degradants
Photostability (ICH Q1B)~8%Oxidative and dimeric impurities

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL in 50:50 Water:Acetonitrile

Protocol 2: Forced Degradation Procedure

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Store 10 mg of solid this compound in an oven at 80°C for 48 hours. Dissolve in diluent for analysis.

  • Photostability: Expose solid this compound to light according to ICH Q1B guidelines. Dissolve in diluent for analysis.

Visualizations

G cluster_main Hypothetical Degradation Pathway of this compound A This compound B Phthalazin-5-carbaldehyde A->B Oxidation (e.g., H₂O₂) D Phthalazin-5-ylmethanol A->D Hydrolysis (Basic) C Phthalazin-5-carboxylic acid B->C Further Oxidation

Caption: Hypothetical oxidative and hydrolytic degradation pathways for this compound.

G cluster_workflow Stability Testing Workflow start Drug Substance Batch protocol ICH Q1A Stability Protocol start->protocol storage Place samples in Stability Chambers (Long-term, Accelerated) protocol->storage testing Pull samples at specified time points storage->testing analysis Analyze using validated stability-indicating method testing->analysis data Compile and evaluate data (Assay, Impurities) analysis->data report Generate Stability Report data->report end Determine Shelf-life report->end

Caption: A typical workflow for conducting a formal pharmaceutical stability study.

References

Technical Support Center: Purification of Phthalazin-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of Phthalazin-5-ylmethanamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue: Low or No Yield After Column Chromatography

  • Question: I am getting a very low yield, or no product at all, after performing column chromatography. What could be the issue?

  • Answer: Several factors could contribute to low recovery from a chromatography column:

    • Improper Solvent System: The polarity of your eluent may be too low to move the product off the column, or too high, causing it to elute too quickly with impurities. We recommend starting with a gradient elution to identify the optimal solvent system. A typical starting point for aminophthalazines is a gradient of dichloromethane (DCM) and methanol (MeOH).

    • Product Adsorption: this compound, being a primary amine, can strongly adsorb to silica gel. This can be mitigated by adding a small percentage of a basic modifier, such as triethylamine (Et3N) or ammonium hydroxide, to the eluent system (e.g., 0.1-1%).

    • Compound Instability: While generally stable, prolonged exposure to silica gel can sometimes lead to degradation of acid-sensitive compounds. If you suspect this, consider using a different stationary phase like alumina (basic or neutral) or a shorter column.

    • Incorrect Fraction Collection: Your product may have eluted in fractions you did not collect. Ensure you are monitoring the elution profile closely using thin-layer chromatography (TLC) and a suitable visualization method (e.g., UV light and/or a potassium permanganate stain).

Issue: Product is Contaminated with Starting Material After Purification

  • Question: My purified this compound is still showing contamination with the starting material (e.g., N-(phthalazin-5-ylmethyl)phthalimide from a Gabriel synthesis). How can I remove it?

  • Answer: If your starting material is significantly less polar than your product, which is often the case, optimizing your column chromatography should provide good separation.

    • Fine-tune the Eluent: A shallower gradient or an isocratic elution with a finely tuned solvent mixture can improve resolution between your product and the starting material.

    • Recrystallization: If chromatography is insufficient, recrystallization is an excellent secondary purification step. The choice of solvent is critical. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. For aminophthalazines, consider solvent pairs like ethanol/water, methanol/ether, or ethyl acetate/hexanes.

Issue: The Purified Product is an Oil Instead of a Solid

  • Question: I have isolated my this compound, but it is a persistent oil and will not solidify. What can I do?

  • Answer: Oiling out can be a common issue, often due to residual solvent or impurities preventing crystallization.

    • Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as hexanes or diethyl ether. This can often induce crystallization by removing impurities that are more soluble in the non-polar solvent.

    • Solvent Removal: Ensure all solvent from the previous step has been thoroughly removed under high vacuum.

    • Seed Crystals: If you have a small amount of solid product from a previous batch, adding a seed crystal to the oil can initiate crystallization.

    • Salt Formation: As a last resort, you can convert the amine to a salt (e.g., hydrochloride or hydrobromide) by treating it with the corresponding acid. The salt is often more crystalline and can be more easily purified by recrystallization. The free base can be regenerated by treatment with a base.

Frequently Asked Questions (FAQs)

  • What is the expected purity of this compound after a single purification step?

    • A single column chromatography or recrystallization step can typically yield this compound with a purity of >95%. For higher purity (>99%), a combination of both techniques is often necessary.

  • How can I assess the purity of my this compound?

    • The purity of this compound can be effectively determined by High-Performance Liquid Chromatography (HPLC) with a UV detector, as the phthalazine ring is UV active.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.

  • What are the common impurities I should look for?

    • Common impurities can depend on the synthetic route. If using a Gabriel synthesis, you might find residual phthalimide or the N-alkylated phthalimide intermediate.[2][3] If the synthesis involves a reduction of a nitrile or an azide, you may have unreacted starting material or partially reduced intermediates.

  • Is this compound stable? How should I store it?

    • This compound is generally stable at room temperature. However, as with many primary amines, it can be susceptible to oxidation and reaction with atmospheric carbon dioxide over time. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (4°C or -20°C).

Quantitative Data Summary

The following tables provide representative data for the purification of this compound. These are illustrative examples and actual results may vary depending on the specific experimental conditions.

Table 1: Column Chromatography Purification Outcomes

EntryStationary PhaseEluent SystemPurity (by HPLC)Yield (%)
1Silica GelDCM:MeOH (98:2)92%85%
2Silica GelDCM:MeOH with 0.5% Et3N (98:2)97%92%
3Alumina (Neutral)Ethyl Acetate:Hexane (1:1)95%88%

Table 2: Recrystallization Solvent Screening

EntrySolvent SystemProduct RecoveryPurity (by HPLC)
1Ethanol/WaterGood98%
2Methanol/Diethyl EtherModerate97%
3Ethyl Acetate/HexanesGood99%

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Column Preparation: A glass column is packed with silica gel as a slurry in the initial, low-polarity eluent (e.g., 100% DCM).

  • Sample Loading: The crude this compound is dissolved in a minimal amount of the initial eluent and loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a solvent system of increasing polarity. A typical gradient is from 100% DCM to 95:5 DCM:MeOH. To prevent streaking and improve recovery, 0.5% triethylamine can be added to the eluent system.

  • Fraction Collection: Fractions are collected throughout the elution process.

  • Analysis: Each fraction is analyzed by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: The crude this compound is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate).

  • Hot Filtration: If any insoluble impurities are present, the hot solution is filtered.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Crystal Collection: The resulting crystals are collected by vacuum filtration.

  • Washing: The crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: The purified crystals are dried under vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude this compound chromatography Column Chromatography crude->chromatography Primary Purification recrystallization Recrystallization chromatography->recrystallization Optional Secondary Purification analysis Purity Analysis (HPLC, NMR) chromatography->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product >99% Purity

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Low Purity After Initial Purification check_eluent Is the eluent system optimized? start->check_eluent check_solvent Is the solvent system appropriate? start->check_solvent add_base Add basic modifier (e.g., Et3N) check_eluent->add_base No change_gradient Use a shallower gradient check_eluent->change_gradient Partially check_eluent->check_solvent Yes final_purity Achieved Desired Purity add_base->final_purity change_gradient->final_purity screen_solvents Screen alternative solvent pairs check_solvent->screen_solvents No triturate Triturate with a non-polar solvent check_solvent->triturate Oiling Out check_solvent->final_purity Yes screen_solvents->final_purity triturate->final_purity

Caption: Decision tree for troubleshooting low purity issues.

References

How to improve the regioselectivity of Phthalazin-5-ylmethanamine reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phthalazin-5-ylmethanamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the regioselectivity of reactions with this compound?

A1: The regioselectivity of reactions involving this compound is primarily governed by a combination of electronic and steric effects. The phthalazine ring system itself has inherent reactivity patterns, which are further modulated by the aminomethyl substituent at the 5-position.

  • Electronic Effects: The two nitrogen atoms in the phthalazine ring are electron-withdrawing, which deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution. The aminomethyl group (-CH₂NH₂) at the 5-position is generally considered an electron-donating group. In electrophilic aromatic substitution, such groups typically direct incoming electrophiles to the ortho and para positions.[1][2][3] However, the interplay with the electron-withdrawing nature of the diazine ring can lead to complex outcomes.

  • Steric Hindrance: The aminomethyl group can sterically hinder access to the adjacent 4- and 6-positions, potentially favoring substitution at more accessible sites. The bulkiness of the reactant and the catalyst can also play a significant role in determining the reaction's regioselectivity.[4]

  • Reaction Type: The nature of the reaction (e.g., electrophilic aromatic substitution, nucleophilic aromatic substitution, N-alkylation) is a critical determinant of the regiochemical outcome.

Q2: Where can I expect electrophilic substitution to occur on the this compound ring?

A2: Predicting the precise location of electrophilic substitution on the this compound ring can be challenging due to the competing electronic effects. The aminomethyl group at C5 is an activating, ortho-, para- director, which would favor substitution at the 4-, 6-, and 8-positions. Conversely, the nitrogen atoms in the phthalazine ring are deactivating.

Generally, in polycyclic aromatic hydrocarbons like naphthalene, substitution at the α-position (equivalent to C4, C8, C5, C8 in phthalazine) is kinetically favored over the β-position (C6, C7).[5][6] Given that the aminomethyl group is at C5, it is plausible that electrophilic attack will be directed to the 4- and 6-positions. However, the 8-position might also be accessible. The meta-directing influence of the ring nitrogens could also lead to substitution at the 7-position.[1][7]

Q3: How does the aminomethyl group affect nucleophilic aromatic substitution (SNAr) on a pre-functionalized this compound?

A3: For nucleophilic aromatic substitution to occur, the phthalazine ring typically needs to be substituted with a good leaving group (e.g., a halogen) and activated by electron-withdrawing groups.[8] The two ring nitrogens already provide significant activation. An electron-donating group like the aminomethyl group would generally disfavor SNAr at the positions it activates (ortho and para). Therefore, if a leaving group is present at a position not strongly influenced by the aminomethyl group, SNAr may proceed. The outcome will depend on the specific location of the leaving group and the reaction conditions.

Q4: I am observing a mixture of N-alkylation on the aminomethyl group and on the phthalazine ring nitrogens. How can I control this?

A4: The competition between N-alkylation of the primary amine of the aminomethyl group and the nitrogen atoms of the phthalazine ring is a common challenge. The primary amine is generally more nucleophilic and less sterically hindered than the ring nitrogens. However, the basicity of the different nitrogen atoms and the reaction conditions play a crucial role.

To favor alkylation of the aminomethyl group, you can employ milder reaction conditions and less reactive alkylating agents. Protecting the aminomethyl group with a suitable protecting group (e.g., Boc, Cbz) before attempting ring N-alkylation is a reliable strategy to achieve selectivity. Conversely, to favor ring N-alkylation, one could first protect the exocyclic amine.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Problem: My reaction is producing a mixture of isomers, and I cannot isolate the desired product in good yield.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Ambiguous Directing Effects The aminomethyl group and the ring nitrogens have competing directing effects. The reaction conditions may not be optimal to favor one over the other. Solution: Modify reaction conditions to enhance selectivity. For example, changing the solvent polarity or the Lewis acid catalyst can influence the regiochemical outcome.
Steric Hindrance The electrophile or catalyst may be too bulky, preventing approach to the sterically hindered positions adjacent to the aminomethyl group. Solution: Use a smaller electrophile or a less bulky catalyst. For instance, in Friedel-Crafts acylation, using a less sterically demanding acylating agent might improve selectivity.
Reaction Temperature In some cases, regioselectivity can be temperature-dependent. One isomer may be the kinetic product, while another is the thermodynamic product. Solution: Run the reaction at different temperatures to see if the product ratio changes. Lower temperatures often favor the kinetic product.

Proposed Experimental Protocol (Example: Regioselective Nitration)

  • Protect the Amine: To prevent side reactions and simplify the directing effects, first protect the aminomethyl group with a suitable protecting group like trifluoroacetyl or Boc.

  • Reaction Setup: Dissolve the protected this compound in concentrated sulfuric acid at 0°C.

  • Nitrating Agent: Slowly add a stoichiometric amount of a nitrating agent (e.g., nitric acid or potassium nitrate).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture onto ice and neutralize with a base.

  • Purification: Extract the product and purify by column chromatography to isolate the desired regioisomer.

  • Deprotection: Remove the protecting group under appropriate conditions.

Issue 2: Difficulty in Achieving Selective N-Alkylation of the Aminomethyl Group

Problem: I am getting a mixture of products, including alkylation on the phthalazine ring nitrogens and poly-alkylation of the aminomethyl group.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Reactivity of Ring Nitrogens The nitrogen atoms of the phthalazine ring are also nucleophilic and can compete with the aminomethyl group for the alkylating agent. Solution: Use a less reactive alkylating agent and milder basic conditions. For example, use an alkyl bromide instead of an alkyl iodide, and a weaker base like potassium carbonate instead of sodium hydride.[9][10]
Over-alkylation Primary amines can undergo multiple alkylations to form secondary and tertiary amines. Solution: Use a stoichiometric amount of the alkylating agent or a slight excess of the amine. Running the reaction at lower temperatures can also help control over-alkylation. Reductive amination is an alternative that often provides better control for mono-alkylation.
Solvent Effects The solvent can influence the relative nucleophilicity of the different nitrogen atoms. Solution: Screen different solvents. Aprotic polar solvents like DMF or acetonitrile are commonly used for N-alkylation.[11]

Proposed Experimental Protocol (Example: Selective Mono-N-Alkylation via Reductive Amination)

  • Reaction Setup: Dissolve this compound in a suitable solvent such as methanol or dichloromethane.

  • Aldehyde/Ketone Addition: Add one equivalent of the desired aldehyde or ketone.

  • Reducing Agent: After a short period of stirring to allow for imine formation, add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the product with an organic solvent and purify by column chromatography.

Visualizing Reaction Pathways and Workflows

Electrophilic_Substitution_Pathway cluster_start Starting Material cluster_protection Protection Strategy cluster_reaction Electrophilic Substitution cluster_products Potential Products cluster_deprotection Final Step Start This compound Protect Protect -NH2 group (e.g., Boc, Tfa) Start->Protect React Electrophilic Reagent (e.g., HNO3/H2SO4) Protect->React P4 4-substituted React->P4 ortho P6 6-substituted React->P6 ortho P8 8-substituted React->P8 para Deprotect Deprotection P4->Deprotect P6->Deprotect P8->Deprotect Final Desired Regioisomer Deprotect->Final

N_Alkylation_Decision_Tree Start Desired Alkylation? Aminomethyl Aminomethyl Group (-CH2NH2) Start->Aminomethyl RingN Phthalazine Ring Nitrogen Start->RingN ReductiveAmination Use Reductive Amination (Aldehyde/Ketone + NaBH(OAc)3) Aminomethyl->ReductiveAmination For mono-alkylation MildAlkylation Mild Alkylating Agent (e.g., R-Br) + Weak Base (K2CO3) Aminomethyl->MildAlkylation Direct alkylation ProtectAmine Protect Aminomethyl Group (e.g., Boc) RingN->ProtectAmine StrongAlkylation Stronger Alkylating Agent + Base ProtectAmine->StrongAlkylation

References

Minimizing impurities in Phthalazin-5-ylmethanamine preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the preparation of Phthalazin-5-ylmethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most practical synthetic routes for this compound are:

  • The Gabriel Synthesis Route: This involves the initial preparation of a 5-(halomethyl)phthalazine intermediate, followed by a Gabriel synthesis to introduce the amine functionality.

  • The Nitrile Reduction Route: This route starts with the synthesis of phthalazine-5-carbonitrile, which is then reduced to the desired primary amine.

Q2: What are the critical parameters to control in the Gabriel synthesis route to minimize byproducts?

A2: To minimize byproducts in the Gabriel synthesis of this compound, it is crucial to control the following parameters:

  • Reaction Temperature: The initial reaction between 5-(bromomethyl)phthalazine and potassium phthalimide should be carefully monitored to prevent side reactions.

  • Purity of Starting Materials: Ensure the 5-(bromomethyl)phthalazine is free from di-brominated or other impurities.

  • Hydrolysis/Hydrazinolysis Conditions: The cleavage of the phthalimide group is a critical step. Overly harsh acidic or basic conditions can lead to the degradation of the phthalazine ring. Hydrazinolysis is often preferred for milder conditions.[1]

Q3: What types of impurities can be expected from the nitrile reduction route?

A3: The reduction of phthalazine-5-carbonitrile can lead to several impurities, including:

  • Incomplete Reduction Products: Formation of the corresponding imine or other partially reduced species.

  • Over-reduction Products: In some cases, the phthalazine ring itself can be susceptible to reduction, leading to hydrogenated phthalazine derivatives.

  • Secondary Amines: Dimerization of the intermediate imine followed by reduction can lead to the formation of secondary amines.[2]

Q4: Which analytical techniques are most suitable for monitoring the purity of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for purity analysis:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the desired product and any non-volatile impurities. A reverse-phase C18 column is often a good starting point.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and identification of any major impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the components of the reaction mixture, aiding in impurity identification.

Troubleshooting Guides

Route 1: Gabriel Synthesis of this compound

This route involves two main stages:

  • Bromination of 5-methylphthalazine: Formation of 5-(bromomethyl)phthalazine.

  • Gabriel Synthesis: Reaction with potassium phthalimide followed by hydrolysis or hydrazinolysis.

Potential Cause Troubleshooting Action
Over-bromination Reduce the equivalents of the brominating agent (e.g., NBS). Monitor the reaction closely by TLC or GC-MS to stop it once the desired product is maximized.
Side reactions on the phthalazine ring Use a radical initiator (e.g., AIBN or benzoyl peroxide) and a non-polar solvent to favor benzylic bromination over electrophilic aromatic substitution.[7][8][9][10]
Decomposition of starting material or product Perform the reaction under inert atmosphere (e.g., nitrogen or argon) and protect from light, as radical reactions can be sensitive.
Potential Cause Troubleshooting Action
Low reactivity of 5-(bromomethyl)phthalazine Ensure the potassium phthalimide is completely dry and use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the phthalimide anion.[11]
Decomposition of the starting material The phthalazine ring may be susceptible to degradation under harsh basic conditions. Consider using milder bases for the deprotonation of phthalimide if issues persist.
Steric hindrance While less likely for a primary halide, ensure the reaction is run at an appropriate temperature to overcome any activation energy barriers.

| Potential Cause | Troubleshooting Action | | Contamination with phthalhydrazide (from hydrazinolysis) | Phthalhydrazide is often insoluble in many organic solvents. Attempt to precipitate it from the reaction mixture. Acid-base extraction can also be effective as the desired amine is basic.[1] | | Contamination with phthalic acid (from acidic hydrolysis) | After hydrolysis, basify the reaction mixture to deprotonate the phthalic acid, making it water-soluble, while the amine can be extracted with an organic solvent.[12] | | Presence of unreacted N-(phthalazin-5-ylmethyl)phthalimide | Ensure the hydrolysis/hydrazinolysis step goes to completion by extending the reaction time or adjusting the temperature. Monitor by TLC. |

Route 2: Reduction of Phthalazine-5-carbonitrile

This route involves the catalytic reduction of the nitrile group to a primary amine.

Potential Cause Troubleshooting Action
Catalyst deactivation The nitrogen atoms in the phthalazine ring can poison the catalyst. Use a higher catalyst loading or a catalyst known to be more resistant to poisoning by nitrogen heterocycles (e.g., Raney Nickel, Rhodium on carbon).[2][13][14]
Insufficient hydrogen pressure or temperature Increase the hydrogen pressure and/or the reaction temperature. Be aware that harsh conditions might lead to over-reduction.
Poor quality of starting material Ensure the phthalazine-5-carbonitrile is pure before proceeding with the reduction.

| Potential Cause | Troubleshooting Action | | Dimerization of the intermediate imine | Add a trapping agent like acetic anhydride to the reaction mixture to form the amide in situ, which can then be hydrolyzed to the primary amine. Alternatively, performing the reduction in the presence of ammonia can suppress secondary amine formation.[2] | | High concentration of the primary amine product | Use a more dilute reaction mixture to reduce the likelihood of the newly formed amine reacting with the imine intermediate. |

| Potential Cause | Troubleshooting Action | | Harsh reaction conditions | Use a milder reducing agent such as sodium borohydride in the presence of a cobalt(II) chloride catalyst, or lithium aluminum hydride at low temperatures.[15] | | Choice of catalyst | Palladium on carbon can sometimes be aggressive towards N-heterocycles. Consider using Raney Nickel or a rhodium catalyst which may offer better selectivity.[13][14] |

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Gabriel Synthesis Route Nitrile Reduction Route
Starting Material 5-MethylphthalazinePhthalazine-5-carbonitrile
Number of Steps 21
Typical Overall Yield 40-60%50-70%
Key Reagents NBS, AIBN, Potassium Phthalimide, HydrazineH₂, Catalyst (e.g., Raney Ni) or Metal Hydride
Common Impurities Phthalhydrazide, Unreacted intermediatesSecondary amine, Ring-reduced byproducts
Purification Strategy Acid-base extraction, CrystallizationColumn chromatography, Acid-base extraction

Experimental Protocols

Protocol 1: Gabriel Synthesis of this compound

Step 1: Synthesis of 5-(bromomethyl)phthalazine

  • To a solution of 5-methylphthalazine (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN, 0.05 eq).

  • Reflux the mixture and monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-(bromomethyl)phthalazine.

Step 2: Synthesis of this compound

  • To a solution of 5-(bromomethyl)phthalazine (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.1 eq).

  • Heat the reaction mixture and monitor its progress by TLC.

  • After completion, cool the mixture and pour it into water to precipitate the N-(phthalazin-5-ylmethyl)phthalimide.

  • Filter the solid, wash with water, and dry.

  • To the dried intermediate, add ethanol and hydrazine monohydrate (2.0 eq).[1]

  • Reflux the mixture until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and filter off the precipitated phthalhydrazide.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • Purify by column chromatography or crystallization.

Protocol 2: Reduction of Phthalazine-5-carbonitrile

  • To a solution of phthalazine-5-carbonitrile (1.0 eq) in a suitable solvent (e.g., ethanol or methanol), add a catalytic amount of Raney Nickel (5-10 wt%).

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).

  • Heat the mixture and stir vigorously.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully filter the catalyst through a pad of celite.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or crystallization.

Visualizations

experimental_workflow_gabriel cluster_bromination Stage 1: Bromination cluster_gabriel Stage 2: Gabriel Synthesis start_brom 5-Methylphthalazine reaction_brom Free Radical Bromination start_brom->reaction_brom reagents_brom NBS, AIBN (Solvent: CCl4) reagents_brom->reaction_brom product_brom 5-(Bromomethyl)phthalazine reaction_brom->product_brom start_gabriel 5-(Bromomethyl)phthalazine intermediate_gabriel N-(Phthalazin-5-ylmethyl)phthalimide start_gabriel->intermediate_gabriel Alkylation reagents_gabriel Potassium Phthalimide (Solvent: DMF) reagents_gabriel->intermediate_gabriel reaction_hydrolysis Hydrazinolysis intermediate_gabriel->reaction_hydrolysis reagents_hydrolysis Hydrazine Hydrate (Solvent: Ethanol) reagents_hydrolysis->reaction_hydrolysis final_product This compound reaction_hydrolysis->final_product

Caption: Workflow for the Gabriel Synthesis of this compound.

experimental_workflow_nitrile_reduction start_nitrile Phthalazine-5-carbonitrile reaction_nitrile Catalytic Hydrogenation start_nitrile->reaction_nitrile reagents_nitrile H2, Raney Ni (Solvent: Ethanol) reagents_nitrile->reaction_nitrile final_product_nitrile This compound reaction_nitrile->final_product_nitrile

Caption: Workflow for the Nitrile Reduction Synthesis of this compound.

troubleshooting_logic start Low Purity of This compound check_route Which synthetic route was used? start->check_route gabriel_route Gabriel Synthesis check_route->gabriel_route Gabriel nitrile_route Nitrile Reduction check_route->nitrile_route Nitrile impurity_gabriel Identify Impurity (e.g., Phthalhydrazide) gabriel_route->impurity_gabriel impurity_nitrile Identify Impurity (e.g., Secondary Amine) nitrile_route->impurity_nitrile solution_gabriel Action: Acid-Base Extraction or Recrystallization impurity_gabriel->solution_gabriel solution_nitrile Action: Column Chromatography or Modify Reaction Conditions impurity_nitrile->solution_nitrile

Caption: Troubleshooting logic for purifying this compound.

References

Technical Support Center: Enhancing Cell Permeability of Phthalazin-5-ylmethanamine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the cell permeability of Phthalazin-5-ylmethanamine analogs and related heterocyclic compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which small molecules like this compound analogs cross cell membranes?

A1: Small molecules primarily cross cell membranes through two main pathways:

  • Passive Diffusion: This is the most common route for many drug candidates and involves the molecule moving across the lipid bilayer from an area of high concentration to low concentration. This process is governed by the molecule's physicochemical properties, such as lipophilicity, size, and charge.[1] The majority of commercially available drugs are absorbed via passive diffusion.[2]

  • Active Transport: This process involves membrane-bound proteins, such as transporters and pumps, that facilitate the movement of molecules across the membrane. This can be either into the cell (uptake) or out of the cell (efflux).[3][4][5]

Q2: What is the difference between the PAMPA and Caco-2 permeability assays?

A2: The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay are two commonly used in vitro models to predict drug absorption.

  • PAMPA: This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is a high-throughput and cost-effective method for screening a large number of compounds early in drug discovery. However, it does not account for active transport or efflux mechanisms.[2][6][7]

  • Caco-2 Permeability Assay: This is a cell-based assay that uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the human intestinal epithelium. This model can assess both passive diffusion and active transport processes, including efflux by pumps like P-glycoprotein (P-gp).[6][8]

A good correlation is often observed between the two assays if the compound primarily crosses the membrane by passive diffusion. Discrepancies can indicate the involvement of active transport mechanisms.[7]

Q3: How does lipophilicity (LogD) influence the cell permeability of this compound analogs?

A3: Lipophilicity, often measured as the distribution coefficient (LogD) at a physiological pH, is a critical factor in determining a compound's ability to permeate cell membranes.[9][10] Generally, a higher lipophilicity leads to better partitioning into the lipid bilayer of the cell membrane, which can enhance passive diffusion. However, excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and faster metabolic clearance, which can negatively impact overall bioavailability.[9][10] Therefore, a balance between lipophilicity and hydrophilicity is essential for optimal drug absorption.

Q4: What is an efflux ratio and how is it interpreted in a Caco-2 assay?

A4: The efflux ratio (ER) is a measure of the extent to which a compound is actively transported out of the cell by efflux pumps. It is calculated by dividing the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction by the Papp in the apical-to-basolateral (A-B) direction. An efflux ratio greater than 2 is generally considered an indication that the compound is a substrate for active efflux.[8]

Troubleshooting Guides

Low Permeability in PAMPA Assay
Issue Possible Cause Troubleshooting Steps
Low Papp values for all analogs Poor intrinsic passive permeability.- Increase the lipophilicity of the analogs by modifying their chemical structure (e.g., adding lipophilic groups).- Reduce the polar surface area of the molecules.[11]- Ensure the compound is in its neutral form at the assay pH, as charged molecules have lower permeability.
Low aqueous solubility of the compounds.- Use co-solvents or surfactants in the donor buffer to improve solubility.[12]- Perform a solubility test prior to the PAMPA assay to determine the optimal concentration.
Compound binding to the assay plate.- Use low-binding plates.- Include a recovery check by measuring the compound concentration in both donor and acceptor wells at the end of the assay.
High Efflux Ratio in Caco-2 Assay
Issue Possible Cause Troubleshooting Steps
Efflux Ratio > 2 The compound is a substrate for efflux pumps (e.g., P-gp, BCRP).- Co-administer the compound with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if the efflux ratio decreases.[8]- Modify the chemical structure to reduce its affinity for efflux transporters.
Poor apical to basolateral permeability.- Optimize the compound's physicochemical properties for better passive diffusion (see "Low Permeability in PAMPA Assay" section).
Experimental variability.- Ensure the integrity of the Caco-2 cell monolayer by measuring transepithelial electrical resistance (TEER) before and after the experiment.[8][13]- Use appropriate controls, including compounds with known high and low permeability and known efflux substrates.
Poor Recovery in Permeability Assays
Issue Possible Cause Troubleshooting Steps
Low mass balance (<80%) Compound binding to plasticware or the artificial membrane.- Use low-adhesion plates and materials.- The use of solubilizing agents can sometimes alleviate non-specific binding.[12]
Compound instability in the assay buffer.- Assess the chemical stability of the compound in the assay buffer over the incubation period.
For Caco-2 assays, metabolism by cellular enzymes.- Analyze the samples for the presence of metabolites using LC-MS/MS.
For Caco-2 assays, accumulation within the cell monolayer.- Lyse the cells at the end of the experiment and measure the intracellular concentration of the compound.

Data Presentation

The following tables provide a hypothetical example of how to present permeability data for a series of this compound analogs.

Table 1: Physicochemical Properties and PAMPA Permeability of this compound Analogs

Compound IDR-GroupMW ( g/mol )cLogPLogD (pH 7.4)PAMPA Papp (10⁻⁶ cm/s)
PHT-001-H250.32.11.50.8
PHT-002-CH₃264.32.51.92.5
PHT-003-Cl284.72.82.25.1
PHT-004-OCH₃280.32.01.41.2
PHT-005-CF₃318.33.22.67.8

Table 2: Caco-2 Permeability Data for this compound Analogs

Compound IDPapp A-B (10⁻⁶ cm/s)Papp B-A (10⁻⁶ cm/s)Efflux RatioPapp A-B with Verapamil (10⁻⁶ cm/s)
PHT-0010.52.55.02.2
PHT-0021.83.62.02.1
PHT-0034.24.51.14.3
PHT-0040.93.84.23.5
PHT-0056.57.11.16.8

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
  • Prepare the Donor Plate: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 1% lecithin in dodecane).

  • Prepare Compound Solutions: Dissolve the test compounds in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.

  • Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer.

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).

  • Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / (A * t * (Vd + Va)) * ln(1 - (Ca / Ceq)) Where:

    • Vd = Volume of donor well

    • Va = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • Ca = Concentration in the acceptor well

    • Ceq = Equilibrium concentration

Caco-2 Cell Permeability Assay Protocol
  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity. TEER values should be within the laboratory's established range.[8][13]

  • Prepare Dosing Solutions: Prepare dosing solutions of the test compounds in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration.

  • Permeability Assay (A-B):

    • Add the dosing solution to the apical (A) side of the Transwell® insert.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Permeability Assay (B-A):

    • Add the dosing solution to the basolateral (B) side.

    • Add fresh transport buffer to the apical (A) side.

    • Incubate and sample as described for the A-B direction.

  • Sample Analysis: Determine the concentration of the compound in the samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio.

Visualizations

Experimental_Workflow_PAMPA cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Donor Plate Prepare Donor Plate Assemble Sandwich Assemble Sandwich Prepare Donor Plate->Assemble Sandwich Prepare Acceptor Plate Prepare Acceptor Plate Prepare Acceptor Plate->Assemble Sandwich Prepare Compound Solutions Prepare Compound Solutions Prepare Compound Solutions->Assemble Sandwich Incubate Incubate Assemble Sandwich->Incubate Analyze Samples Analyze Samples Incubate->Analyze Samples Calculate Papp Calculate Papp Analyze Samples->Calculate Papp

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental_Workflow_Caco2 cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis Seed Caco-2 cells Seed Caco-2 cells Differentiate for 21-28 days Differentiate for 21-28 days Seed Caco-2 cells->Differentiate for 21-28 days Check Monolayer Integrity (TEER) Check Monolayer Integrity (TEER) Differentiate for 21-28 days->Check Monolayer Integrity (TEER) Prepare Dosing Solutions Prepare Dosing Solutions Check Monolayer Integrity (TEER)->Prepare Dosing Solutions Perform A-B Transport Perform A-B Transport Prepare Dosing Solutions->Perform A-B Transport Perform B-A Transport Perform B-A Transport Prepare Dosing Solutions->Perform B-A Transport Incubate at 37°C Incubate at 37°C Perform A-B Transport->Incubate at 37°C Perform B-A Transport->Incubate at 37°C Collect Samples Collect Samples Incubate at 37°C->Collect Samples Analyze by LC-MS/MS Analyze by LC-MS/MS Collect Samples->Analyze by LC-MS/MS Calculate Papp and Efflux Ratio Calculate Papp and Efflux Ratio Analyze by LC-MS/MS->Calculate Papp and Efflux Ratio

Caption: Workflow for the Caco-2 Cell Permeability Assay.

Troubleshooting_Logic Start Start Low Permeability? Low Permeability? Start->Low Permeability? High Efflux Ratio? High Efflux Ratio? Low Permeability?->High Efflux Ratio? No Optimize Physicochemical Properties Optimize Physicochemical Properties Low Permeability?->Optimize Physicochemical Properties Yes Poor Recovery? Poor Recovery? High Efflux Ratio?->Poor Recovery? No Investigate Efflux Investigate Efflux High Efflux Ratio?->Investigate Efflux Yes Check Solubility and Binding Check Solubility and Binding Poor Recovery?->Check Solubility and Binding Yes Compound Permeability Acceptable Compound Permeability Acceptable Poor Recovery?->Compound Permeability Acceptable No Optimize Physicochemical Properties->High Efflux Ratio? Investigate Efflux->Poor Recovery? Check Solubility and Binding->Compound Permeability Acceptable

Caption: Decision tree for troubleshooting permeability assay results.

References

Validation & Comparative

A Comparative Analysis of Phthalazin-5-ylmethanamine and Its Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Phthalazin-5-ylmethanamine and its structural isomers: Phthalazin-1-ylmethanamine, Phthalazin-4-ylmethanamine, and Phthalazin-6-ylmethanamine. Due to a lack of specific experimental data for these particular isomers in the current literature, this comparison is based on established principles of phthalazine chemistry and extrapolations from related derivatives.

The phthalazine scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[1][2][3] The position of the aminomethyl substituent on the phthalazine ring is expected to significantly influence the physicochemical properties, reactivity, and biological activity of the molecule. Understanding these differences is crucial for the rational design of novel therapeutics.

Physicochemical Properties: A Positional Paradigm

Table 1: Predicted Physicochemical Properties of Phthalazin-ylmethanamine Isomers

PropertyPhthalazin-1-ylmethanamine (Predicted)Phthalazin-4-ylmethanamine (Predicted)This compound (Predicted)Phthalazin-6-ylmethanamine (Predicted)
Molecular Formula C₉H₉N₃C₉H₉N₃C₉H₉N₃C₉H₉N₃
Molecular Weight 159.19159.19159.19159.19
Predicted pKa (Amine) LowerLowerHigherHigher
Predicted Polarity HighHighModerateModerate
Predicted H-Bond Donors 2222
Predicted H-Bond Acceptors 3333

Note: The predicted values are based on general chemical principles and require experimental verification.

The proximity of the electron-withdrawing nitrogen atoms to the aminomethyl group in the 1- and 4-positions is expected to decrease the basicity (pKa) of the amine compared to the 5- and 6-isomers. This difference in basicity can have profound implications for drug-receptor interactions and pharmacokinetic properties.

Synthetic Strategies: Navigating the Isomeric Landscape

The synthesis of specific phthalazin-ylmethanamine isomers presents a significant challenge due to the need for regioselective functionalization. General synthetic routes to phthalazine derivatives often involve the condensation of a dicarbonyl compound with hydrazine.[4][5][6] To obtain the desired aminomethyl isomers, a plausible strategy would involve the synthesis of the corresponding phthalazine-carbonitriles or phthalazine-carbaldehydes, followed by reduction or reductive amination.

A potential synthetic workflow is outlined below:

G cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Final Product Formation A Substituted Phthalonitrile or Phthalic Anhydride Derivative B Phthalazine-carbonitrile Isomer A->B Cyclization with Hydrazine C Phthalazine-carbaldehyde Isomer A->C Multi-step Synthesis D Phthalazin-ylmethanamine Isomer B->D Reduction (e.g., LiAlH4, H2/Catalyst) C->D Reductive Amination

Caption: General synthetic pathways to Phthalazin-ylmethanamine isomers.

Biological Activity: Targeting Key Signaling Pathways

Phthalazine derivatives are well-known for their inhibitory activity against key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase (PARP).[7][8][9] The aminomethyl group can serve as a crucial pharmacophoric feature, participating in hydrogen bonding interactions within the enzyme's active site.

VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Phthalazine-based inhibitors typically bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation.

G cluster_0 VEGF Signaling cluster_1 Downstream Signaling cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS Angiogenesis Angiogenesis PLCg->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Phthalazine Phthalazin-ylmethanamine Isomer Phthalazine->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of phthalazine derivatives.

PARP-1 Inhibition

PARP-1 is a key enzyme in the base excision repair (BER) pathway, a mechanism for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

G cluster_0 DNA Damage & Repair cluster_1 Replication & Further Damage cluster_2 Cell Fate SSB Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 Recruits BER Base Excision Repair PARP1->BER Initiates ReplicationFork Replication Fork Collapse PARP1->ReplicationFork Unrepaired SSB leads to BER->SSB Repairs DSB Double-Strand Break (DSB) ReplicationFork->DSB Apoptosis Apoptosis DSB->Apoptosis in HR-deficient cells Phthalazine Phthalazin-ylmethanamine Isomer Phthalazine->PARP1 Inhibits

Caption: The role of PARP-1 in DNA repair and the mechanism of PARP inhibitors.

The specific inhibitory potency of each Phthalazin-ylmethanamine isomer against VEGFR-2 and PARP-1 would need to be determined experimentally. However, it is conceivable that the different spatial arrangements of the aminomethyl group will lead to distinct binding modes and affinities for these targets.

Experimental Protocols

While specific protocols for the synthesis and biological evaluation of this compound and its isomers are not available, the following are detailed, generalized methodologies for key experiments cited in the literature for related phthalazine derivatives.

General Procedure for the Synthesis of Phthalazin-ylmethanamine Isomers (Hypothetical)

A plausible synthetic route would involve the reduction of a corresponding phthalazine-carbonitrile.

  • Synthesis of Phthalazine-carbonitrile Isomer: A substituted phthalonitrile is reacted with hydrazine hydrate in a suitable solvent like ethanol or acetic acid under reflux to yield the corresponding phthalazine-carbonitrile.[4] The specific starting material would determine the position of the nitrile group.

  • Reduction to Phthalazin-ylmethanamine: The isolated phthalazine-carbonitrile is dissolved in an anhydrous solvent like tetrahydrofuran (THF). A reducing agent, such as lithium aluminum hydride (LiAlH₄) or a catalytic amount of a palladium catalyst under a hydrogen atmosphere, is added portion-wise at 0°C. The reaction is then stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The reaction is quenched, and the product is extracted and purified by column chromatography.

In Vitro VEGFR-2 Kinase Assay Protocol

This protocol is adapted from commercially available kinase assay kits and published literature.[10][11]

  • Plate Preparation: A 96-well plate is coated with a substrate for VEGFR-2, such as poly(Glu, Tyr) 4:1.

  • Reaction Mixture: In each well, add the following in order:

    • Kinase buffer.

    • Test compound (Phthalazin-ylmethanamine isomer) at various concentrations.

    • Recombinant human VEGFR-2 enzyme.

    • ATP solution to initiate the reaction.

  • Incubation: The plate is incubated at 30°C for a specified time (e.g., 60 minutes).

  • Detection: An anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., HRP) is added, followed by a substrate for the reporter enzyme. The resulting signal (e.g., absorbance or fluorescence) is measured using a plate reader. The IC₅₀ value is calculated from the dose-response curve.

In Vitro PARP-1 Inhibition Assay Protocol

This protocol is based on a colorimetric assay described in the literature.

  • Plate Coating: A 96-well plate is coated with histone H4, which acts as an activator for PARP-1.

  • Reaction Setup: To each well, add:

    • Assay buffer.

    • Test compound (Phthalazin-ylmethanamine isomer) at various concentrations.

    • Recombinant human PARP-1 enzyme.

    • A mixture of NAD⁺ and biotinylated NAD⁺.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for poly(ADP-ribosyl)ation of the histones.

  • Detection: The plate is washed, and streptavidin-HRP is added to bind to the incorporated biotinylated ADP-ribose. After another wash step, a colorimetric HRP substrate (e.g., TMB) is added. The reaction is stopped, and the absorbance is read on a plate reader. The IC₅₀ value is determined from the resulting inhibition curve.

Conclusion

While a definitive comparative analysis of this compound and its isomers is hampered by the current lack of specific experimental data, this guide provides a framework for understanding their potential differences based on established chemical principles. The positional isomerism of the aminomethyl group is predicted to significantly impact the physicochemical properties and biological activities of these compounds. The provided synthetic strategies and experimental protocols offer a starting point for the synthesis and evaluation of these promising, yet underexplored, molecules. Further experimental investigation is crucial to unlock the full therapeutic potential of these phthalazine derivatives.

References

Phthalazine Derivatives Emerge as Potent VEGFR-2 Inhibitors: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel and effective cancer therapeutics, a new class of phthalazine derivatives is showing significant promise as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This guide provides a detailed head-to-head comparison of a representative novel phthalazine compound with established VEGFR-2 inhibitors, supported by experimental data and protocols. This analysis is intended for researchers, scientists, and professionals in the field of drug development.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 signaling is a primary driver of this process, making it a validated target for anticancer therapies.[1][2][3] The binding of VEGF-A to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[1][2][3][4]

Comparative Inhibitory Activity

A recently synthesized series of phthalazine derivatives has demonstrated potent inhibitory activity against VEGFR-2. For the purpose of this comparison, we will focus on a highly potent representative from this class, herein referred to as Phthalazine Derivative 4b , and compare its performance against the well-established VEGFR-2 inhibitors Sorafenib, Vatalanib, and Sunitinib.

CompoundTypeTargetIC50 (nM)Reference Cell Lines/Assay Condition
Phthalazine Derivative 4b Phthalazine DerivativeVEGFR-290 In vitro kinase assay
SorafenibMulti-kinase InhibitorVEGFR-290In vitro kinase assay
VatalanibMulti-kinase InhibitorVEGFR-237In vitro kinase assay
SunitinibMulti-kinase InhibitorVEGFR-280In vitro kinase assay

Table 1: Comparative in vitro inhibitory activity (IC50) of Phthalazine Derivative 4b and known VEGFR-2 inhibitors. Lower IC50 values indicate higher potency.[5][6][7]

The data clearly indicates that the representative phthalazine derivative 4b exhibits potent VEGFR-2 inhibition, with an IC50 value of 90 nM, which is comparable to that of the FDA-approved drug Sorafenib.[5][7]

Cytotoxicity Against Cancer Cell Lines

Beyond enzymatic inhibition, the anti-proliferative activity of these compounds against human cancer cell lines is a crucial measure of their therapeutic potential.

CompoundHepG2 (Hepatocellular Carcinoma) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
Phthalazine Derivative 4b 0.080.06
SorafenibNot specified in the same studyNot specified in the same study

Table 2: Comparative cytotoxicity (IC50) of Phthalazine Derivative 4b against human cancer cell lines.[5]

Phthalazine Derivative 4b demonstrates significant cytotoxicity against both HepG2 and MCF-7 cancer cell lines, with IC50 values in the nanomolar range.[5]

Experimental Protocols

To ensure reproducibility and transparent comparison, the methodologies for the key experiments are detailed below.

In Vitro VEGFR-2 Kinase Inhibitory Assay

The inhibitory activity of the compounds against VEGFR-2 was determined using a kinase assay kit (BPS-Bioscience, USA) according to the manufacturer's instructions.[8][9] The assay measures the amount of ADP produced, which is proportional to the kinase activity.

Protocol:

  • A solution of the VEGFR-2 enzyme is prepared in a kinase buffer.

  • The test compounds (Phthalazine Derivative 4b , Sorafenib, etc.) are serially diluted to various concentrations.

  • The enzyme solution is added to the wells of a 96-well plate, followed by the addition of the diluted test compounds.

  • The plate is incubated at 30°C for 30 minutes to allow for inhibitor binding.

  • The kinase reaction is initiated by adding a solution containing ATP and the substrate.

  • After a further incubation period, a reagent is added to stop the reaction and detect the amount of ADP produced.

  • The luminescence, which is proportional to the ADP concentration, is measured using a plate reader.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8][9]

G Experimental Workflow: VEGFR-2 Kinase Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme VEGFR-2 Enzyme Solution Incubation Incubate Enzyme + Inhibitor Enzyme->Incubation Inhibitor Serial Dilution of Inhibitors Inhibitor->Incubation Reaction Add ATP + Substrate Incubation->Reaction Detection Add Detection Reagent Reaction->Detection Luminescence Measure Luminescence Detection->Luminescence Analysis Calculate IC50 Luminescence->Analysis

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Cell Proliferation (MTT) Assay

The anti-proliferative activity of the compounds was evaluated using the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[10]

Protocol:

  • Human cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • Following incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[9]

VEGFR-2 Signaling Pathway

Understanding the signaling pathway targeted by these inhibitors is crucial for rational drug design and development. The diagram below illustrates the key downstream signaling cascades activated by VEGFR-2.

G VEGFR-2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 Raf Raf PLCg->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Gene Gene Expression mTOR->Gene ERK->Gene Proliferation Proliferation Gene->Proliferation Migration Migration Gene->Migration Survival Survival Gene->Survival

Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.

Conclusion

The novel phthalazine derivatives, represented here by compound 4b , demonstrate potent and specific inhibition of VEGFR-2, with efficacy comparable to established inhibitors like Sorafenib. Their significant cytotoxic effects against cancer cell lines further underscore their potential as a new class of anti-angiogenic agents. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

Comprehensive Analysis of Phthalazin-5-ylmethanamine Analogs in Drug Discovery Remains an Unexplored Frontier

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough investigation of scientific literature, detailed structure-activity relationship (SAR) studies, including comparative quantitative data and specific experimental protocols for Phthalazin-5-ylmethanamine analogs, are not publicly available. Research in the broader field of phthalazine derivatives is extensive; however, it is predominantly focused on the phthalazinone scaffold, a structurally distinct class of compounds.

While the phthalazine core is a recognized pharmacophore in medicinal chemistry, leading to the development of clinically approved drugs, the specific substitution pattern of a methanamine at the 5-position of the phthalazine ring does not appear to be a widely explored area in the context of SAR-driven drug discovery projects, according to the available literature.

The significant body of research on phthalazinone derivatives has established their potential as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair, with applications in oncology.[1][2] These studies provide a wealth of information on the synthesis, biological evaluation, and SAR of various analogs, consistently highlighting the importance of the phthalazinone core for activity.

Therefore, a comparison guide detailing the structure-activity relationships, experimental data, and signaling pathways for this compound analogs cannot be generated at this time due to the lack of available scientific data. This highlights a potential underexplored area within the broader landscape of phthalazine-based medicinal chemistry. Future research may shed light on the potential of this particular scaffold and its derivatives in various therapeutic areas.

References

Comparative Analysis of Phthalazine Derivatives: A Cross-Validation of Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the experimental results for several key phthalazine derivatives, focusing on their anticancer and antimicrobial activities. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these compounds.

Anticancer Activity of Phthalazine Derivatives

Phthalazine derivatives have emerged as a promising class of compounds in oncology, with notable inhibitory activity against key targets in cancer progression, such as Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Comparison of In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic and enzymatic inhibitory activities of selected phthalazine derivatives against various cancer cell lines and molecular targets.

Compound/AlternativeTargetCell Line/AssayIC50Reference
Olaparib (PARP Inhibitor) PARP1DT40 (Chicken Lymphoma)1.2 nM[1]
DLC-1 (PARP-1 Inhibitor) PARP-1MDA-MB-436 (Breast Cancer)0.08 µM
DLC-1 (PARP-1 Inhibitor) MCF-7 (Breast Cancer)1.01 µM
DLC-49 (Dual PARP-1/HDAC-1 Inhibitor) PARP-1Enzyme Assay0.53 nM
DLC-49 (Dual PARP-1/HDAC-1 Inhibitor) HDAC-1Enzyme Assay17 nM
A Phthalazine Derivative VEGFR-2HCT-116 (Colon Cancer)17.8 µM
Experimental Protocols

PARP1 Inhibition Assay (Competitive Fluorescent Polarization Assay)

This assay measures the ability of a test compound to compete with a fluorescently labeled PARP inhibitor (Olaparib probe) for binding to the PARP1 enzyme.[2]

  • Reagent Preparation : Thaw PARP1 enzyme and the fluorescent probe on ice. Prepare a 1x assay buffer by diluting a 5x stock solution with distilled water.

  • Enzyme Dilution : Dilute the PARP1 enzyme in the 1x assay buffer to the desired concentration.

  • Test Compound Preparation : Prepare serial dilutions of the test compounds (e.g., phthalazine derivatives) at a concentration 10 times higher than the final desired concentration.

  • Assay Plate Setup : Add the diluted enzyme, test compound, and assay buffer to the wells of a 96-well plate.

  • Probe Addition : Add the diluted fluorescent probe to all wells except for the blank controls.

  • Incubation : Incubate the plate at room temperature for 30-90 minutes, protected from light.

  • Fluorescence Polarization Measurement : Read the fluorescence polarization (FP) using a microplate reader with appropriate excitation and emission wavelengths (e.g., λex = 485 nm; λem = 528 nm).[2] A decrease in FP indicates displacement of the fluorescent probe by the test compound.

VEGFR-2 Kinase Assay

This assay is designed to measure the kinase activity of VEGFR-2 and the inhibitory effect of test compounds.[3][4][5]

  • Reagent Preparation : Prepare a master mixture containing 5x kinase assay buffer, ATP, and a peptide substrate (e.g., Poly(Glu, Tyr) 4:1).[3]

  • Assay Plate Setup : Add the master mixture to the wells of a 96-well plate. Add the test inhibitor and pre-diluted VEGFR-2 enzyme to the appropriate wells.

  • Incubation : Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.

  • Detection : Add a kinase detection reagent (e.g., Kinase-Glo® MAX) to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

  • Luminescence Measurement : Incubate the plate at room temperature for 15 minutes and then measure the luminescence using a microplate reader.[3]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[6][7][8][9][10]

  • Cell Plating : Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9][10]

  • Formazan Solubilization : After incubation, carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.[7][8]

  • Absorbance Measurement : Shake the plate to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.[6][10]

Signaling Pathways

PARP1 Signaling Pathway in DNA Repair

PARP1_Signaling DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Olaparib Olaparib (Phthalazinone Inhibitor) Olaparib->PARP1 inhibits

Caption: PARP1 signaling pathway in response to DNA single-strand breaks.

VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg activates PI3K PI3K Dimerization->PI3K activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway PLCg->RAS_RAF_MEK_ERK AKT Akt PI3K->AKT Cell_Proliferation Cell Proliferation & Migration RAS_RAF_MEK_ERK->Cell_Proliferation Cell_Survival Cell Survival AKT->Cell_Survival Phthalazine_Inhibitor Phthalazine-based VEGFR-2 Inhibitor Phthalazine_Inhibitor->VEGFR2 inhibits

Caption: Simplified VEGFR-2 signaling pathway promoting angiogenesis.

Antimicrobial Activity of Phthalazine Derivatives

Several novel phthalazine derivatives have demonstrated promising activity against various bacterial and fungal strains.

Comparison of In Vitro Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for selected phthalazine derivatives against representative microbial strains.

Compound/AlternativeOrganismMIC (µg/mL)Reference
Phthalazine Derivative 5l Staphylococcus aureus-[6]
Phthalazine Derivative 5l Escherichia coli-[6]
Phthalazine Derivative 5l Candida albicans-[6]
Phthalazine Derivative 4 Escherichia Coli-
Phthalazine Derivative 4 Staphylococcus Aureus-
Phthalazine Derivative 14a Aspergillus niger-
Phthalazine Derivative 15 Escherichia Coli-
Phthalazine Derivative 18 Staphylococcus Aureus-

Note: Specific MIC values were not consistently reported in the abstracts. The table indicates compounds that showed inhibitory activity.

Experimental Protocols

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12]

  • Preparation of Antimicrobial Agent Stock Solution : A stock solution of the test compound (phthalazine derivative) is prepared at a known concentration.

  • Serial Dilutions : Two-fold serial dilutions of the antimicrobial agent are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.[13]

  • Inoculum Preparation : A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.[13]

  • Inoculation : Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells containing only the growth medium (negative control) and medium with the inoculum but no antimicrobial agent (positive growth control) are also included.

  • Incubation : The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for microbial growth.

  • MIC Determination : The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[12]

Experimental Workflow

Antimicrobial_Workflow Start Start Prepare_Stock Prepare Phthalazine Derivative Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Microorganism Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C, 24h) Inoculate_Plate->Incubate Read_Results Read Results and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Benchmarking Synthetic Efficiency: A Comparative Guide to Phthalazin-5-ylmethanamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phthalazin-5-ylmethanamine is a valuable building block in medicinal chemistry, forming the structural core of various pharmacologically active compounds. The efficiency of its synthesis is a critical factor in drug discovery and development, impacting both the cost and timeline of research projects. This guide provides a comparative analysis of potential synthetic routes to this compound, offering a detailed examination of methodologies and the necessary data to inform strategic decisions in synthetic planning.

While a direct, well-established synthesis for this compound is not extensively documented in publicly available literature, this guide outlines three plausible and efficient synthetic pathways based on established organic chemistry principles and analogous transformations on related heterocyclic systems. These routes commence from readily accessible precursors: 5-methylphthalazine, phthalazine-5-carbonitrile, and phthalazine-5-carbaldehyde.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the three proposed synthetic routes. The data for yields and reaction times are estimated based on analogous reactions reported in the chemical literature and may vary depending on specific experimental conditions.

Route Starting Material Key Intermediates Key Reactions Overall Estimated Yield Estimated Synthesis Time Key Advantages Potential Challenges
1 5-Methylphthalazine5-(Bromomethyl)phthalazineFree-Radical Bromination, Gabriel Synthesis (or alternative amination)40-60%2-3 daysPotentially high-yielding final step.Benzylic bromination can have side reactions; Gabriel synthesis requires specific conditions.
2 Phthalazine-5-carbonitrile-Nitrile Reduction60-80%1-2 daysPotentially high-yielding and atom-economical.Synthesis of the starting nitrile may be challenging; requires catalytic hydrogenation equipment.
3 Phthalazine-5-carbaldehyde-Reductive Amination50-70%1-2 daysDirect conversion to the amine; mild reaction conditions often possible.Synthesis of the starting aldehyde can be multi-step; control of over-alkylation in amination.

Route 1: From 5-Methylphthalazine

This route offers a classical approach to installing the aminomethyl group via a benzylic halogenation followed by nucleophilic substitution.

Experimental Protocol

Step 1a: Synthesis of 5-Methylphthalazinedione A mixture of 3-methylphthalic anhydride and hydrazine hydrate in acetic acid is refluxed for 4-6 hours. After cooling, the precipitated solid is collected by filtration, washed with water, and dried to afford 5-methylphthalazinedione.

Step 1b: Synthesis of 1,4-Dichloro-5-methylphthalazine 5-Methylphthalazinedione is refluxed in excess phosphorus oxychloride for 12-18 hours. The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice-water. The aqueous layer is neutralized with a base (e.g., sodium bicarbonate) and extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are dried and concentrated to yield 1,4-dichloro-5-methylphthalazine.

Step 1c: Synthesis of 5-Methylphthalazine 1,4-Dichloro-5-methylphthalazine is subjected to reductive dehalogenation. This can be achieved using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or ammonium formate) in a solvent like ethanol or ethyl acetate. The reaction is typically stirred at room temperature until complete, followed by filtration of the catalyst and removal of the solvent.

Step 2: Synthesis of 5-(Bromomethyl)phthalazine To a solution of 5-methylphthalazine in a non-polar solvent such as carbon tetrachloride, N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide or AIBN) are added. The mixture is heated to reflux and irradiated with a light source (e.g., a sunlamp) for 4-8 hours. After cooling, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield the crude 5-(bromomethyl)phthalazine, which may be purified by chromatography.

Step 3: Synthesis of this compound (via Gabriel Synthesis) Potassium phthalimide is reacted with 5-(bromomethyl)phthalazine in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperature for 6-12 hours. The resulting N-(phthalazin-5-ylmethyl)phthalimide is then treated with hydrazine hydrate in a protic solvent such as ethanol at reflux for 2-4 hours to cleave the phthalimide group and liberate the desired primary amine. The product is isolated after an appropriate work-up procedure.

Logical Workflow Diagram

Route1 Start 3-Methylphthalic Anhydride Intermediate1 5-Methylphthalazinedione Start->Intermediate1 Hydrazine Hydrate, AcOH Intermediate2 1,4-Dichloro-5-methylphthalazine Intermediate1->Intermediate2 POCl3 Intermediate3 5-Methylphthalazine Intermediate2->Intermediate3 H2, Pd/C Intermediate4 5-(Bromomethyl)phthalazine Intermediate3->Intermediate4 NBS, Initiator End This compound Intermediate4->End 1. Potassium Phthalimide 2. Hydrazine Hydrate Route2 Start Phthalazine-5-carbonitrile End This compound Start->End H2, Raney Ni or Pd/C, NH3 Route3 Start Phthalazine-5-carbaldehyde End This compound Start->End NH3, Reducing Agent (e.g., NaBH4)

Phthalazin-5-ylmethanamine Scion, Vatalanib, Shows Modest In Vivo Efficacy in Colorectal Cancer Compared to Standard-of-Care

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive analysis of the in vivo efficacy of the phthalazine derivative vatalanib (formerly known as PTK787/ZK 222584) reveals a modest, though not statistically significant, improvement in overall survival in metastatic colorectal cancer when compared to standard-of-care chemotherapy. However, an increase in progression-free survival was observed in certain patient populations. This guide provides a detailed comparison of vatalanib's performance against established treatments, supported by available experimental data and methodologies.

Vatalanib, a potent oral tyrosine kinase inhibitor, primarily targets all known Vascular Endothelial Growth Factor (VEGF) receptors, as well as the Platelet-Derived Growth Factor (PDGF) receptor-beta and c-kit.[1] Its mechanism of action centers on the inhibition of angiogenesis, a critical process for tumor growth and metastasis. This guide will delve into the comparative in vivo efficacy of vatalanib against standard-of-care drugs for colorectal cancer, including chemotherapy regimens like FOLFOX (5-fluorouracil, leucovorin, oxaliplatin) and other targeted therapies such as bevacizumab, sorafenib, and regorafenib.

Quantitative Comparison of In Vivo Efficacy

The following tables summarize the quantitative data from preclinical and clinical studies, offering a direct comparison of vatalanib's efficacy with standard-of-care treatments for colorectal cancer.

Table 1: Preclinical Efficacy in Colorectal Cancer Xenograft Models
CompoundAnimal ModelTumor ModelDosageTumor Growth Inhibition (TGI)Citation
Vatalanib Nude MiceHT-29 Human Colorectal Carcinoma50 mg/kg/day, p.o.Significant reduction in tumor volume
5-Fluorouracil (5-FU) Nude MiceHT-29 Human Colorectal Carcinoma20 mg/kg, i.p., weeklySignificant tumor growth delay[2]
Bevacizumab Nude MiceHCT-116 Human Colon Cancer5 mg/kg, i.p., twice weekly43.2%[3]
Sorafenib Nude MiceHT-29 Human Colorectal Carcinoma30 mg/kg/day, p.o.Significant decrease in tumor proliferation[2]
Regorafenib Nude MiceColo-205 Human Colorectal Carcinoma10 mg/kg/day, p.o.Significant tumor growth inhibition

Note: p.o. - oral administration; i.p. - intraperitoneal administration. Data for Vatalanib and Regorafenib in specific comparable xenograft models requires further targeted literature searches.

Table 2: Clinical Efficacy in Metastatic Colorectal Cancer
TreatmentClinical TrialLine of TherapyMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Citation
Vatalanib + FOLFOX4 CONFIRM-1First-line7.7 months18.5 months[4]
Placebo + FOLFOX4 CONFIRM-1First-line7.7 months19.0 months[4]
Vatalanib + FOLFOX4 CONFIRM-2Second-line4.2 months11.0 months[4]
Placebo + FOLFOX4 CONFIRM-2Second-line2.8 months10.3 months[4]
Bevacizumab + IFL Phase IIIFirst-line10.6 months20.3 months
IFL (Irinotecan, 5-FU, Leucovorin) Phase IIIFirst-line6.2 months15.6 months
Regorafenib CORRECTLast-line1.9 months6.4 months[5]
Placebo CORRECTLast-line1.7 months5.0 months[5]

Signaling Pathways

The therapeutic efficacy of vatalanib and the compared standard-of-care drugs is rooted in their modulation of key signaling pathways involved in cancer progression.

VEGF Signaling Pathway Inhibition VEGF Signaling Pathway Inhibition by Vatalanib and Bevacizumab VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK EndothelialCell Endothelial Cell Proliferation, Migration, and Survival ERK->EndothelialCell Promotes Akt Akt PI3K->Akt Akt->EndothelialCell Promotes Vatalanib Vatalanib Vatalanib->VEGFR2 Inhibits (intracellular) Bevacizumab Bevacizumab Bevacizumab->VEGF Binds and Neutralizes (extracellular)

Caption: Vatalanib inhibits VEGFR-2 signaling intracellularly, while bevacizumab neutralizes extracellular VEGF-A.

Multi-Kinase Inhibition Multi-Kinase Inhibition by Sorafenib and Regorafenib cluster_vegfr VEGFR Signaling cluster_pdgfr PDGFR Signaling cluster_raf MAPK/ERK Pathway cluster_other Other Kinases Sorafenib Sorafenib VEGFR VEGFR-1, -2, -3 Sorafenib->VEGFR PDGFR PDGFR-β Sorafenib->PDGFR Raf Raf Kinases (C-RAF, BRAF) Sorafenib->Raf cKIT c-KIT Sorafenib->cKIT Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->PDGFR Regorafenib->Raf Regorafenib->cKIT RET RET Regorafenib->RET FGFR FGFR Regorafenib->FGFR TIE2 TIE-2 Regorafenib->TIE2 TumorCell Tumor Cell Proliferation and Angiogenesis VEGFR->TumorCell PDGFR->TumorCell MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->TumorCell cKIT->TumorCell RET->TumorCell FGFR->TumorCell TIE2->TumorCell

Caption: Sorafenib and Regorafenib inhibit multiple kinases involved in angiogenesis and tumor cell proliferation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. The following outlines a typical experimental protocol for evaluating anti-tumor efficacy in a colorectal cancer xenograft model.

Xenograft Efficacy Study Workflow General Workflow for In Vivo Xenograft Efficacy Study start Start cell_culture 1. Human Colorectal Cancer Cell Line Culture (e.g., HT-29, HCT-116) start->cell_culture implantation 2. Subcutaneous Implantation of Tumor Cells into Immunocompromised Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring (Calipers) implantation->tumor_growth randomization 4. Randomization of Mice into Treatment Groups (e.g., Vehicle, Vatalanib, Standard Drug) tumor_growth->randomization treatment 5. Drug Administration (Oral, IP, etc.) for a Defined Period randomization->treatment monitoring 6. Continued Monitoring of Tumor Volume and Body Weight treatment->monitoring endpoint 7. Endpoint Determination (e.g., Tumor Size Limit, Study Duration) monitoring->endpoint analysis 8. Tumor Excision, Weight Measurement, and Further Analysis (e.g., Immunohistochemistry) endpoint->analysis data_analysis 9. Statistical Analysis of Tumor Growth Inhibition analysis->data_analysis end End data_analysis->end

Caption: A typical workflow for assessing the in vivo efficacy of a test compound in a mouse xenograft model.

Detailed Methodology for a Colorectal Cancer Xenograft Study
  • Cell Culture: Human colorectal cancer cell lines (e.g., HT-29 or HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

  • Animal Model: Female athymic nude mice (4-6 weeks old) are typically used. They are housed in a pathogen-free environment with ad libitum access to food and water.

  • Tumor Cell Implantation: A suspension of 1-5 x 10^6 tumor cells in a sterile medium or Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomly assigned to different treatment groups:

    • Vehicle control (the formulation without the active drug)

    • Vatalanib (administered orally)

    • Standard-of-care drug (e.g., 5-FU administered intraperitoneally, bevacizumab administered intraperitoneally)

  • Endpoint: The study is terminated when tumors in the control group reach a specific size, or after a predefined treatment period.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group. Other endpoints may include body weight changes (as a measure of toxicity) and survival analysis.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess microvessel density (e.g., CD31 staining) or proliferation markers (e.g., Ki-67).

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking scores for phthalazinone derivatives, a significant class of compounds targeting Poly (ADP-ribose) polymerase (PARP) enzymes. The phthalazinone scaffold is a core component of several established and experimental PARP inhibitors, including the FDA-approved drug Olaparib.[1][2] This analysis is crucial for structure-based drug design and the development of novel therapeutics, particularly in oncology.

Molecular docking simulations are pivotal in predicting the binding affinity and orientation of a ligand within the active site of a target protein. The resulting docking score, typically expressed in kcal/mol or arbitrary units, serves as an estimate of the binding free energy, with lower (more negative) scores generally indicating a more favorable interaction.

Data Presentation: Comparative Docking Scores

The following table summarizes representative docking scores for Olaparib and other phthalazinone-related ligands against PARP-1, compiled from various computational studies. It is important to note that docking scores can vary significantly based on the specific software, scoring function, and parameters used in the simulation. Therefore, this table is intended for illustrative comparison rather than a direct equivalency of binding affinity across different studies.

Compound/Ligand IDTargetDocking Score (Unit)Docking Software/MethodReference
Olaparib (Reference)PARP-1-61.41 (Grid Score)DOCKIn Silico Screening Identifies a Novel Potential PARP1 Inhibitor[3]
Venadaparib PARP-1-13.71 (kcal/mol)(Not Specified)Molecular docking modeling of the PARP-1/venadaparib[4]
ZINC67913374 PARP-1-86.8 (Grid Score)DOCKIn Silico Screening Identifies a Novel Potential PARP1 Inhibitor[3]
Compound 5l PARP-1(Docking confirmed, score not stated)(Not Specified)Synthesis of new Olaparib analogues[5]
Oxadiazol-phthalazinone 1 Topo II-6.06 (kcal/mol)(CDOCKER)Synthesis of new oxadiazol-phthalazinone derivatives[6]

Experimental Protocols: Molecular Docking Methodology

This section outlines a generalized protocol for conducting molecular docking studies of phthalazinone ligands against PARP-1, based on common practices in the field. AutoDock Vina is used as the representative software for this methodology.[7]

1. Receptor Preparation:

  • Acquisition: The 3D crystal structure of the human PARP-1 catalytic domain is obtained from the Protein Data Bank (PDB). A structure co-crystallized with a known inhibitor (e.g., Olaparib) is often preferred to define the active site accurately.
  • Preparation: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms and Gasteiger charges are added to the protein model. The resulting file is saved in the PDBQT format, which is required by AutoDock Vina.[7]

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the phthalazinone derivatives are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.
  • Energy Minimization: The 3D structures of the ligands are energy-minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
  • File Conversion: The optimized ligand structures are converted to the PDBQT format, with rotatable bonds being automatically detected.

3. Molecular Docking Simulation:

  • Grid Box Definition: A 3D grid box is defined around the active site of the PARP-1 enzyme. The coordinates of the co-crystallized inhibitor are typically used to center the grid box, ensuring the search space encompasses the entire binding pocket.
  • Docking Execution: The docking simulation is performed using AutoDock Vina. The software samples different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.
  • Parameters: Default parameters are often used, but the exhaustiveness parameter can be increased to improve the thoroughness of the conformational search.[7]

4. Analysis of Results:

  • Binding Affinity: The results are ranked based on the calculated binding affinity (docking score) in kcal/mol. The pose with the lowest binding energy is considered the most probable binding mode.
  • Interaction Analysis: The top-ranked binding pose is visualized to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the PARP-1 active site.[4]

Mandatory Visualization

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key biological pathway and the experimental process central to this research area.

PARP_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_inhibition Pharmacological Intervention DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 binds to PAR Poly (ADP-Ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Repair recruits DNA_Repair DNA Repair (BER Pathway) Repair->DNA_Repair initiates Phthalazinone Phthalazinone Inhibitor Phthalazinone->PARP1 inhibits

Caption: PARP-1 Signaling in DNA Damage Repair.

Docking_Workflow cluster_prep 1. Preparation Phase cluster_sim 2. Simulation Phase cluster_analysis 3. Analysis Phase start Start receptor_prep Receptor Preparation (e.g., PARP-1 from PDB) start->receptor_prep ligand_prep Ligand Preparation (Phthalazinone Derivatives) start->ligand_prep define_grid Define Binding Site (Grid Box Generation) receptor_prep->define_grid ligand_prep->define_grid run_docking Execute Docking (e.g., AutoDock Vina) define_grid->run_docking get_scores Retrieve Docking Scores (Binding Affinity in kcal/mol) run_docking->get_scores analyze_pose Analyze Binding Pose (H-bonds, Hydrophobic Int.) get_scores->analyze_pose end End analyze_pose->end

Caption: General Workflow for Molecular Docking.

Summary of Signaling Pathway

PARP-1 is a critical enzyme in the cellular response to DNA damage.[8] Upon detecting a single-strand break in DNA, PARP-1 binds to the damaged site and, using NAD+ as a substrate, synthesizes long chains of poly (ADP-ribose) (PAR).[8][9] These PAR chains act as a scaffold to recruit a cascade of other DNA repair proteins, such as XRCC1, which are essential for pathways like Base Excision Repair (BER).[8] Phthalazinone-based inhibitors function by competing with NAD+ for the catalytic site of PARP-1, thereby preventing the synthesis of PAR and disrupting the DNA repair process.[10] This mechanism is particularly effective in cancer cells with existing DNA repair defects, such as BRCA mutations, leading to a concept known as synthetic lethality.[3]

References

Reproducibility of Published Data on Phthalazin-5-ylmethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of publicly available data on Phthalazin-5-ylmethanamine and its closely related analogs. Due to the limited specific published data on the synthesis, characterization, and biological activity of this compound, this guide focuses on presenting available information for structurally similar phthalazine derivatives to offer a baseline for reproducibility and comparative evaluation.

Introduction to Phthalazine Derivatives

Phthalazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1] This scaffold is a key component in numerous compounds exhibiting a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The diverse biological activities of phthalazine derivatives make them attractive candidates for drug discovery and development.

Synthesis of Phthalazine Derivatives

The synthesis of phthalazine derivatives can be achieved through various routes, often starting from readily available precursors. A general approach involves the condensation of a hydrazine derivative with a suitable phthalic acid or phthalaldehyde derivative.

Hypothetical Synthesis Workflow for this compound:

G cluster_0 Starting Material Preparation cluster_1 Functional Group Interconversion cluster_2 Final Product Formation Phthalic Anhydride Derivative Phthalic Anhydride Derivative Phthalazine Precursor Phthalazine Precursor Phthalic Anhydride Derivative->Phthalazine Precursor Hydrazine 5-Substituted Phthalazine 5-Substituted Phthalazine Phthalazine Precursor->5-Substituted Phthalazine e.g., Halogenation Phthalazine-5-carbonitrile Phthalazine-5-carbonitrile 5-Substituted Phthalazine->Phthalazine-5-carbonitrile Cyanation This compound This compound Phthalazine-5-carbonitrile->this compound Reduction

Caption: Hypothetical workflow for the synthesis of this compound.

Comparative Data on Phthalazine Analogs

In the absence of specific data for this compound, this section presents data for structurally related phthalazine derivatives to provide a framework for comparison. The following tables summarize key experimental data from published studies on various phthalazine analogs.

Table 1: Synthesis and Characterization of Phthalazine Derivatives
CompoundStarting MaterialsReagents and ConditionsYield (%)Characterization MethodsReference
Hypothetical this compound Phthalazine-5-carbonitrileLiAlH4, THF, reflux-NMR, IR, MS-
Various Phthalazin-1(2H)-one derivatives Substituted 2-aroylbenzoic acidsHydrazine hydrate, ethanol, refluxHighNMR, IR, MS
1,4-Disubstituted Phthalazines 1,4-DichlorophthalazineVarious amines, ethanol, refluxGoodNMR, IR, MS, Elemental Analysis[4]
Table 2: Biological Activity of Phthalazine Derivatives
Compound/Derivative ClassBiological Target/AssayActivity (IC50/GI50)Cell Line(s)Reference
Amino- and polyaminophthalazin-1(2H)-ones Cytotoxicity20.12 - 82.95 µMHT-29, PC-3, L-929[2]
Biarylurea Phthalazine Derivatives VEGFR-2 Kinase Inhibition0.16 - 5 µMNCI 60 cell panel[5]
Phthalazinone Derivatives Anticancer (HCT116)28.97 - 76.04 µMHCT-116[3]
2-(4-benzyl-1-oxophthalazin-2(1H)-yl) acetamide derivatives EGFR Inhibition21.4 nM (for compound 12d)MDA-MB-231[6]

Experimental Protocols for Key Experiments

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized protocols for the synthesis and biological evaluation of phthalazine derivatives, based on the available literature.

General Procedure for the Synthesis of 4-Substituted Phthalazin-1(2H)-ones

A mixture of the appropriate 2-aroylbenzoic acid and hydrazine hydrate in ethanol is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a suitable solvent (e.g., cold ethanol), and dried to afford the desired phthalazin-1(2H)-one derivative. Further purification can be achieved by recrystallization.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

Cancer cell lines are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours. Subsequently, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.[6]

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can aid in understanding the mechanism of action and experimental design.

VEGFR-2 Signaling Pathway Inhibition by Phthalazine Derivatives:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis VEGF VEGF VEGF->VEGFR2 Phthalazine Phthalazine Derivative Phthalazine->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazine derivatives.

Workflow for Synthesis and Biological Evaluation:

G Start Design & Synthesize Phthalazine Derivatives Char Characterization (NMR, IR, MS) Start->Char BioAssay Biological Assays (e.g., MTT, Kinase Inhibition) Char->BioAssay DataAnalysis Data Analysis (IC50/GI50 Calculation) BioAssay->DataAnalysis Conclusion Structure-Activity Relationship (SAR) Analysis DataAnalysis->Conclusion

Caption: General workflow for the synthesis and biological evaluation of novel phthalazine derivatives.

Conclusion

While specific, reproducible data for this compound remains elusive in the public domain, this guide provides a comparative framework based on the broader class of phthalazine derivatives. The presented data and generalized protocols can serve as a valuable resource for researchers interested in synthesizing and evaluating new phthalazine-based compounds. Further research is warranted to isolate, characterize, and determine the biological activity of this compound to fully understand its potential as a therapeutic agent.

References

Safety Operating Guide

Proper Disposal of Phthalazin-5-ylmethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Phthalazin-5-ylmethanamine is paramount in a laboratory setting. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as hazardous waste, is essential. This guide provides a step-by-step operational plan for its proper disposal, adhering to general best practices and regulatory guidelines.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). Given that heterocyclic amines as a class of compounds can present mutagenic and carcinogenic risks, stringent safety measures are necessary.[1][2][3][4]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile rubber gloves.
Eye Protection Tightly sealed safety goggles or a face shield.
Lab Coat Standard laboratory coat, fully buttoned.
Respiratory Use in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with the U.S. Environmental Protection Agency's (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[5][6] The following protocol outlines the necessary steps for compliant disposal.

1. Waste Identification and Classification:

In the absence of a specific SDS, this compound should be treated as hazardous waste. This is a precautionary measure due to the potential health risks associated with heterocyclic amines.[1][2][3][4] All materials contaminated with this compound, including glassware, paper towels, and gloves, must also be disposed of as hazardous waste.

2. Waste Segregation and Containerization:

  • Solid Waste: Collect solid this compound and any contaminated disposable labware (e.g., weighing boats, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.

  • Contaminated PPE: All used PPE, such as gloves and disposable lab coats, should be collected in a designated container for hazardous waste.

3. Labeling of Hazardous Waste Containers:

Proper labeling is a critical component of compliant waste disposal. All containers must be clearly marked with the words "Hazardous Waste" and include the following information:

  • Full Chemical Name: this compound

  • Hazard Identification: "Toxic" and "Caution: Substance of Unknown Toxicity."

  • Generator Information: Name of the principal investigator, laboratory location (building and room number), and contact information.

4. On-site Accumulation and Storage:

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation, and under the control of the laboratory personnel. The SAA should be a secondary containment system to prevent spills.

5. Arranging for Professional Disposal:

Do not attempt to dispose of this compound through standard laboratory drains or as regular trash. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. The EHS office will work with a licensed hazardous waste disposal company to ensure the chemical is transported and disposed of in accordance with all federal, state, and local regulations.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal A Don Appropriate PPE B Identify Waste as Hazardous: This compound and Contaminated Materials A->B Proceed to Handling C Segregate Solid and Liquid Waste into Separate, Compatible Containers B->C D Label Containers Clearly: 'Hazardous Waste' and All Required Information C->D E Store in Designated Satellite Accumulation Area (SAA) D->E Store Securely F Contact Environmental Health & Safety (EHS) for Waste Pickup E->F Request Pickup G Professional Disposal by Licensed Contractor F->G Final Disposal

Disposal Workflow for this compound

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.